Relugolix-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C29H27F2N7O5S |
|---|---|
Poids moléculaire |
629.7 g/mol |
Nom IUPAC |
1-[4-[5-[[bis(trideuteriomethyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea |
InChI |
InChI=1S/C29H27F2N7O5S/c1-36(2)14-19-24-26(39)38(22-12-13-23(42-3)34-33-22)29(41)37(15-18-20(30)6-5-7-21(18)31)27(24)44-25(19)16-8-10-17(11-9-16)32-28(40)35-43-4/h5-13H,14-15H2,1-4H3,(H2,32,35,40)/i1D3,2D3 |
Clé InChI |
AOMXMOCNKJTRQP-WFGJKAKNSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Understanding the Kinetic Isotope Effect for Relugolix-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the kinetic isotope effect (KIE) concerning Relugolix-d6, a deuterated isotopologue of the gonadotropin-releasing hormone (GnRH) receptor antagonist, Relugolix (B1679264). The strategic replacement of hydrogen with deuterium (B1214612) atoms at specific molecular positions can significantly alter the pharmacokinetic profile of a drug by slowing its metabolic rate. This document outlines the metabolic pathways of Relugolix, the theoretical basis of the KIE, and detailed experimental protocols for evaluating the metabolic stability of this compound in comparison to its non-deuterated counterpart. While direct comparative data for this compound is not publicly available, this guide presents hypothetical data to illustrate the expected outcomes of such studies. Furthermore, it provides visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the principles and methodologies involved in assessing the KIE for drug development.
Introduction to Relugolix and the Kinetic Isotope Effect
Relugolix is an orally administered, non-peptide GnRH receptor antagonist that has demonstrated efficacy in treating hormone-sensitive conditions such as advanced prostate cancer and uterine fibroids.[1][2] By blocking GnRH receptors in the pituitary gland, Relugolix reduces the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing downstream sex hormone production.[3]
The metabolism of drugs is a critical factor in their pharmacokinetic profile, influencing their efficacy, safety, and dosing regimen. Relugolix is primarily metabolized in the liver by cytochrome P450 enzymes, predominantly CYP3A and to a lesser extent, CYP2C8.[4][5][6][7] The modification of a drug's metabolic rate can be a strategic approach to improve its therapeutic properties.
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[8][9] In pharmaceutical sciences, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is of particular interest.[10][11][12] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[8] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step of a metabolic pathway often proceed more slowly than those involving a C-H bond.[13] This can lead to a reduced rate of metabolism, potentially resulting in increased drug exposure, a longer half-life, and a more favorable pharmacokinetic profile.[12]
This compound is a deuterated version of Relugolix, with six deuterium atoms incorporated into its structure.[14][15] The investigation of the KIE for this compound is crucial for understanding how deuteration may impact its metabolism and ultimately its clinical performance.
Metabolic Pathways of Relugolix
Understanding the metabolic pathways of Relugolix is fundamental to identifying the potential sites where deuteration can exert a kinetic isotope effect. As established through in vitro studies, Relugolix is a substrate for CYP3A and CYP2C8 enzymes.[4][5][6][7] These enzymes catalyze oxidative metabolism, which often involves the cleavage of C-H bonds.
Caption: Simplified metabolic pathway of Relugolix.
The Kinetic Isotope Effect in Drug Metabolism
The primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. For deuterated drugs, if a C-D bond at a site of metabolism is cleaved during the slowest step of the metabolic process, a significant decrease in the reaction rate is expected.
The magnitude of the KIE is expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD):
KIE = kH / kD
A KIE value significantly greater than 1 indicates that the C-H bond cleavage is part of the rate-determining step and that deuteration has successfully slowed down the reaction.
Experimental Protocols for Assessing the Kinetic Isotope Effect
The following sections detail the methodologies for conducting in vitro experiments to evaluate the kinetic isotope effect of this compound. These protocols are based on standard industry practices for metabolic stability assays.[5][13][16]
Synthesis of this compound
While a specific synthesis for this compound is not publicly detailed, it would involve the use of deuterated starting materials or reagents in a synthetic route similar to that of Relugolix.[4] Commercially available this compound (C29H21D6F2N7O5S) can also be procured from specialized chemical suppliers.[14][15][17]
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay is a primary tool for assessing the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s.
Objective: To compare the rate of metabolism of Relugolix and this compound in human liver microsomes.
Materials:
-
Relugolix and this compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare stock solutions of Relugolix and this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing phosphate buffer, HLMs, and the test compound (Relugolix or this compound) at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
Quench the reaction immediately by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (Relugolix or this compound).
Caption: Experimental workflow for the in vitro metabolic stability assay.
Data Analysis
The percentage of the parent compound remaining at each time point is plotted against time. The elimination rate constant (k) is determined from the slope of the natural logarithm of the percentage remaining versus time. The half-life (t½) and intrinsic clearance (CLint) are then calculated using the following equations:
t½ = 0.693 / k
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
The KIE on intrinsic clearance is calculated as:
KIE = CLint (Relugolix) / CLint (this compound)
Quantitative Data Summary (Hypothetical)
As no direct comparative data for the metabolic stability of Relugolix and this compound has been published, the following tables present hypothetical data to illustrate the expected outcomes of a kinetic isotope effect study. These tables are for illustrative purposes only and do not represent actual experimental results.
Table 1: Hypothetical Metabolic Stability of Relugolix and this compound in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Relugolix | 25 | 27.7 |
| This compound | 75 | 9.2 |
Table 2: Hypothetical Kinetic Isotope Effect
| Parameter | Value |
| KIE on Intrinsic Clearance (CLint H / CLint D) | 3.0 |
A KIE of 3.0 in this hypothetical scenario would suggest that the deuteration of Relugolix at the six specified positions significantly slows its metabolism by CYP3A and/or CYP2C8. This would indicate that C-H bond cleavage at one or more of these positions is a rate-determining step in its metabolic clearance.
Logical Relationship of Deuteration and Pharmacokinetics
The observed kinetic isotope effect in vitro has direct implications for the in vivo pharmacokinetics of this compound. A lower intrinsic clearance is expected to translate to a lower systemic clearance, a longer half-life, and increased overall drug exposure (AUC) in vivo.
Caption: Logical flow from deuteration to potential clinical benefits.
Conclusion
The application of the kinetic isotope effect through deuteration presents a promising strategy for optimizing the pharmacokinetic properties of drugs like Relugolix. By slowing the rate of metabolic clearance, this compound has the potential to offer an improved therapeutic profile compared to its non-deuterated counterpart. The experimental protocols outlined in this guide provide a robust framework for the in vitro evaluation of the KIE for this compound. While the quantitative data presented is hypothetical, it illustrates the significant impact that deuteration can have on drug metabolism. Further preclinical and clinical studies are warranted to definitively characterize the pharmacokinetic and pharmacodynamic profile of this compound and to explore its full therapeutic potential.
References
- 1. www2.imm.dtu.dk [www2.imm.dtu.dk]
- 2. Relugolix as a promising novel oral GnRH antagonist for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relugolix in Clinical Practice: The Best Route for All? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 10. US11306104B2 - Solid state forms of Relugolix - Google Patents [patents.google.com]
- 11. drugpatentwatch.com [drugpatentwatch.com]
- 12. WO2021026011A1 - Solid-state forms of relugolix - Google Patents [patents.google.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. bioivt.com [bioivt.com]
- 17. Relugolix Impurities | SynZeal [synzeal.com]
Relugolix-d6: An In-depth Technical Guide to Certificate of Analysis Parameters
For Researchers, Scientists, and Drug Development Professionals
Relugolix-d6 is the deuterium-labeled version of Relugolix, an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. The inclusion of six deuterium (B1214612) atoms (d6) makes it a valuable internal standard for pharmacokinetic and metabolic research, enabling precise quantification in biological samples through mass spectrometry. A Certificate of Analysis (CofA) is a critical quality assurance document that accompanies a specific batch of this compound, providing a summary of its identity, purity, and other critical quality attributes. This guide details the typical parameters, experimental protocols, and quality control logic integral to a this compound CofA.
Data Presentation: Summary of Quantitative Parameters
A Certificate of Analysis for this compound quantifies several key quality attributes. The following table summarizes the typical tests and specifications.
| Parameter | Typical Specification | Analytical Method | Purpose |
| Appearance | White to Off-White Solid | Visual Inspection | Confirms physical form and absence of visual contaminants. |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry | Verifies that the compound has the correct chemical structure. |
| Chemical Purity | ≥ 98.0% | HPLC / UPLC | Quantifies the percentage of this compound relative to organic impurities. |
| Isotopic Purity | ≥ 98 atom % D | Mass Spectrometry | Determines the percentage of molecules that are correctly labeled with deuterium.[1][2][3] |
| Residual Solvents | Conforms to USP <467> | Headspace GC-MS | Ensures that residual solvents from the manufacturing process are below safety limits.[4] |
| Water Content | ≤ 1.0% | Karl Fischer Titration | Measures the amount of water present, which can affect stability and accurate weighing. |
| Assay | 95.0% - 105.0% | HPLC / UPLC (vs. Ref. Std.) | Determines the potency or actual amount of the active substance. |
| Inorganic Impurities | ≤ 0.1% | Residue on Ignition (ROI) | Measures the amount of non-volatile inorganic impurities.[5] |
Experimental Protocols: Key Methodologies
Detailed and validated analytical methods are essential for generating the data presented on a CofA. Below are the typical protocols for the key experiments cited.
1. Purity and Assay by High-Performance Liquid Chromatography (HPLC)
This method separates this compound from any process-related impurities or degradation products.
-
Principle: Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (C18 column) is used with a polar mobile phase. The purity is calculated based on the area percent of the main peak relative to all other peaks detected.
-
Instrumentation: A UPLC or HPLC system with a UV detector.
-
Typical Conditions:
2. Identity and Isotopic Purity by Mass Spectrometry (MS)
High-resolution mass spectrometry is crucial for confirming the molecular weight and the degree of deuterium incorporation.
-
Principle: The sample is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For identity, the measured mass of the molecular ion is compared to the theoretical mass. For isotopic purity, the relative intensities of the ions corresponding to the d6, d5, d4, etc., species are measured and corrected for natural isotope abundances.[1][3]
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap, often coupled with a liquid chromatography system (LC-MS).[10]
-
Typical Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for this type of molecule.
-
Data Acquisition: Full scan mode over a relevant mass range (e.g., m/z 100-1000).
-
Sample Preparation: The sample is dissolved in a solvent like acetonitrile/water and infused directly or injected via the LC system.[10]
-
3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous confirmation of the chemical structure and the positions of deuterium labeling.
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Typical Conditions:
-
Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Chloroform-d.[13] The choice of solvent is critical to avoid interfering signals.
-
Data Acquisition: Standard 1D pulse sequences for ¹H and ²H nuclei. For complex structures, 2D NMR experiments (e.g., COSY, HSQC) may be used for full structural assignment.
-
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the processes and logic behind generating a Certificate of Analysis.
Caption: A typical workflow for generating a Certificate of Analysis in a quality control environment.
Caption: Logical relationship mapping analytical methods to the parameters they determine on the CofA.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. wjpps.com [wjpps.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. japsonline.com [japsonline.com]
- 9. wjpsronline.com [wjpsronline.com]
- 10. almacgroup.com [almacgroup.com]
- 11. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. myuchem.com [myuchem.com]
The Pivotal Role of Stable Isotope Labeling in Advancing Drug Metabolism Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the comprehensive understanding of its metabolic fate within a biological system. Elucidating the absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile is paramount for ensuring both safety and efficacy. Stable Isotope Labeling (SIL) has emerged as a powerful and indispensable tool in this endeavor, offering unparalleled precision and insight into the complex biotransformation of xenobiotics. This technical guide provides a deep dive into the core principles, experimental methodologies, and data interpretation strategies that underpin the use of stable isotopes in modern drug metabolism research.
Core Principles of Stable Isotope Labeling in Drug Metabolism
Stable isotope labeling is a technique where an atom in a drug molecule is replaced by its heavier, non-radioactive isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[1][2] This subtle alteration in mass does not significantly change the physicochemical properties of the molecule, allowing it to behave identically to the unlabeled drug in biological systems.[3] The key advantage lies in the ability of analytical techniques, primarily mass spectrometry (MS), to differentiate between the labeled and unlabeled compounds and their respective metabolites based on their mass-to-charge (m/z) ratio.[4][5]
This mass shift provides a unique signature, enabling researchers to:
-
Unambiguously Identify Metabolites: By administering a 1:1 mixture of the labeled and unlabeled drug, all drug-related material in a biological matrix will appear as a characteristic doublet in the mass spectrum, simplifying the identification of metabolites from endogenous background noise.
-
Enhance Quantitative Accuracy: Stable isotope-labeled analogs of a drug or its metabolites serve as ideal internal standards for quantitative LC-MS analysis.[4][6] Co-eluting with the analyte of interest, they compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.[4][7]
-
Trace Metabolic Pathways and Determine Flux: By using labeled precursors, such as ¹³C-glucose or ¹⁵N-amino acids, researchers can trace the incorporation of these isotopes into downstream metabolites, providing a dynamic view of metabolic pathway activity and flux.[8][9] This is crucial for understanding how a drug perturbs cellular metabolism.[8]
Key Applications and Experimental Protocols
Stable isotope labeling is a versatile strategy employed across various stages of drug metabolism studies. The following sections detail the experimental protocols for some of the most critical applications.
Metabolite Identification and Profiling
The definitive identification of all metabolites is a cornerstone of drug development. SIL simplifies this process by creating a unique isotopic signature for all drug-derived compounds.
Experimental Protocol: In Vitro Metabolite Identification using a 1:1 Mixture of Labeled and Unlabeled Drug
-
Incubation: Incubate a 1:1 molar ratio of the unlabeled drug and its stable isotope-labeled counterpart (e.g., ¹³C₄-labeled) with a metabolically active system, such as human liver microsomes (HLMs) or hepatocytes.[10]
-
Reaction Components: The incubation mixture typically contains:
-
Liver microsomes (e.g., 0.5 mg/mL protein)
-
Drug substrate (e.g., 1 µM total concentration of the 1:1 mixture)
-
NADPH regenerating system (to support cytochrome P450 activity)
-
Phosphate buffer (pH 7.4)
-
-
Incubation Conditions: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Quenching: Terminate the reaction by adding an organic solvent, such as ice-cold acetonitrile (B52724).
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer.
-
Data Analysis: Scrutinize the mass spectra for the characteristic isotopic doublets. The mass difference between the peaks in the doublet will correspond to the number of stable isotopes incorporated into the drug molecule. Any peak exhibiting this doublet is a potential metabolite.
Quantitative Bioanalysis using Stable Isotope Dilution
Accurate quantification of a drug and its metabolites in biological fluids is essential for pharmacokinetic (PK) studies. The stable isotope dilution (SID) method is the gold standard for this purpose.
Experimental Protocol: Quantification of a Drug Metabolite in Plasma using a Stable Isotope-Labeled Internal Standard
-
Sample Preparation: To a plasma sample containing the drug metabolite of interest, add a known amount of the corresponding stable isotope-labeled metabolite (e.g., D₄-labeled metabolite) as an internal standard (IS).[4]
-
Extraction: Perform a protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances.
-
LC-MS/MS Analysis: Analyze the extracted sample using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]
-
Set up MRM transitions for both the analyte and the IS.
-
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against a series of known concentrations of the analyte. Determine the concentration of the metabolite in the unknown sample by interpolating its peak area ratio on the calibration curve.
| Analyte | Matrix | Labeled Internal Standard | Lower Limit of Quantification (LLOQ) | Accuracy (%) | Precision (%RSD) |
| Drug X Metabolite M1 | Human Plasma | [¹³C₆]-M1 | 0.5 ng/mL | 95-105 | < 10 |
| Drug Y Metabolite M2 | Rat Urine | [D₄]-M2 | 1.0 ng/mL | 92-108 | < 12 |
| Drug Z Parent | Mouse Liver Homogenate | [¹⁵N₂]-Parent | 0.2 ng/mL | 98-103 | < 8 |
Table 1: Representative Quantitative Performance Data for Drug Metabolite Analysis using Stable Isotope Dilution LC-MS/MS.
Reactive Metabolite Trapping
Some drugs can be metabolized to chemically reactive species that can covalently bind to cellular macromolecules, leading to toxicity.[11] Stable isotope-labeled trapping agents, such as glutathione (B108866) (GSH), are used to capture and identify these reactive intermediates.[12]
Experimental Protocol: In Vitro Reactive Metabolite Trapping with Stable Isotope-Labeled Glutathione
-
Incubation Mixture: Prepare an incubation mixture containing:
-
Human liver microsomes (e.g., 1 mg/mL)
-
Test compound (e.g., 10 µM)
-
A 1:1 mixture of unlabeled GSH and stable isotope-labeled GSH (e.g., [¹³C₂, ¹⁵N]-GSH) at a final concentration of 1 mM.[13]
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
-
Incubation: Incubate the mixture at 37°C for 60 minutes.
-
Sample Preparation: Stop the reaction with cold acetonitrile and centrifuge to remove precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS.
-
Use a neutral loss scan of 129 Da (for the pyroglutamic acid moiety of GSH) in positive ion mode or a precursor ion scan for m/z 272 (for the glutamate-cysteine fragment of GSH) in negative ion mode to selectively detect potential GSH adducts.[13]
-
-
Data Analysis: Look for the characteristic isotopic doublet in the mass spectra of the detected adducts, confirming their origin from the test compound. The mass difference will correspond to the labeling in the GSH molecule.
| Trapping Agent | Isotopic Label | Mass Shift (Da) | Common Reactive Intermediates Trapped |
| Glutathione (GSH) | ¹³C₂, ¹⁵N-Glycine | +3 | Quinone-imines, epoxides, Michael acceptors |
| Cyanide | ¹³C, ¹⁵N | +2 | Iminium ions |
| Semicarbazide | ¹⁵N₂ | +2 | Aldehydes, ketones |
Table 2: Common Stable Isotope-Labeled Trapping Agents for Reactive Metabolite Screening.
Metabolic Flux Analysis
Understanding how a drug alters the flow of metabolites through cellular pathways is crucial for elucidating its mechanism of action and potential off-target effects. Metabolic Flux Analysis (MFA) using stable isotope tracers provides a quantitative measure of these pathway dynamics.[9][14]
Experimental Protocol: ¹³C-Glucose Metabolic Flux Analysis in Cancer Cells Treated with a Drug
-
Cell Culture and Labeling: Culture cancer cells in a medium where glucose is replaced with uniformly labeled [U-¹³C₆]-glucose.[15][16]
-
Drug Treatment: Treat one set of cells with the drug of interest and another with a vehicle control.
-
Metabolite Extraction: After a defined incubation period, rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
LC-MS Analysis: Analyze the metabolite extracts by LC-MS to determine the mass isotopologue distribution (MID) for key metabolites in central carbon metabolism (e.g., glycolysis and the TCA cycle).
-
Data Analysis and Modeling: Use specialized software to correct for the natural abundance of stable isotopes and to fit the MIDs to a metabolic network model. This will yield quantitative flux values for the reactions in the network.[17]
| Metabolic Pathway | Key Metabolites Analyzed | Observed Change with Drug Treatment | Implication |
| Glycolysis | Lactate, Pyruvate | Increased ¹³C labeling | Upregulation of glycolysis (Warburg effect) |
| TCA Cycle | Citrate, Succinate, Malate | Decreased ¹³C labeling | Inhibition of mitochondrial respiration |
| Pentose Phosphate Pathway | Ribose-5-phosphate | Increased ¹³C labeling | Increased demand for nucleotide biosynthesis |
Table 3: Example of Quantitative Data from a ¹³C-Metabolic Flux Analysis Study.
Visualization of Workflows and Pathways
Visualizing the complex workflows and metabolic pathways involved in drug metabolism studies is essential for clear communication and understanding. The following diagrams, generated using the DOT language, illustrate key concepts.
General Workflow for Stable Isotope Labeling in Drug Metabolism
Caption: General experimental workflow for drug metabolism studies using stable isotope labeling.
Cytochrome P450-Mediated Drug Metabolism
Caption: Simplified pathway of Cytochrome P450-mediated drug metabolism.
Glutathione Conjugation of a Reactive Metabolite
Caption: Glutathione conjugation pathway for the detoxification of reactive metabolites.
Conclusion
Stable isotope labeling has revolutionized the field of drug metabolism, providing researchers with a suite of powerful tools to dissect the intricate processes of biotransformation with unprecedented detail and accuracy. From unambiguous metabolite identification and precise quantification to the dynamic assessment of metabolic flux and the trapping of elusive reactive intermediates, SIL-based methodologies are integral to modern drug discovery and development. By incorporating the principles and protocols outlined in this guide, researchers can significantly enhance the quality and depth of their drug metabolism studies, ultimately contributing to the development of safer and more effective medicines.
References
- 1. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells | MDPI [mdpi.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]
- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. Practical approaches to resolving reactive metabolite liabilities in early discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable Isotope Labeling Strategy for Protein–Ligand Binding Analysis in Multi-Component Protein Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Integrated Proteomics and Metabolomics Analysis - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. DOT Language | Graphviz [graphviz.org]
The Core Mechanism of Action of Relugolix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Relugolix (B1679264) is a first-in-class, orally active, non-peptide small molecule that functions as a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Its mechanism of action allows for rapid, profound, and reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a significant reduction in the production of gonadal sex hormones, including testosterone (B1683101) in males and estrogen in females.[3][4] This direct and competitive antagonism avoids the initial hormonal surge associated with GnRH agonists, offering a distinct clinical advantage in the management of hormone-sensitive conditions such as advanced prostate cancer, uterine fibroids, and endometriosis.[3][5] This guide provides an in-depth examination of the molecular interactions, signaling pathways, pharmacokinetics, and pharmacodynamics that define the core mechanism of action of relugolix.
Molecular Mechanism of Action
Relugolix exerts its pharmacological effect by competitively binding to GnRH receptors located on the anterior pituitary gland.[3][6] GnRH, a decapeptide hormone synthesized and released from the hypothalamus, normally binds to these receptors to stimulate the synthesis and secretion of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][7]
By occupying the GnRH binding site, relugolix physically blocks the endogenous GnRH from activating its receptor.[2] This inhibitory action directly prevents the downstream signaling cascade that leads to LH and FSH release.[8] The subsequent decrease in circulating LH and FSH levels leads to a rapid reduction in sex hormone production by the gonads:
-
In Males: Reduced LH levels inhibit testosterone production by the Leydig cells in the testes.[4][9]
-
In Females: Reduced LH and FSH levels suppress the ovarian production of estrogen and progesterone.[4][7]
Unlike GnRH agonists, which initially stimulate the receptor before inducing desensitization and downregulation, relugolix provides immediate antagonism. This avoids the initial testosterone or estrogen flare that can temporarily worsen clinical symptoms.[2][5]
Signaling Pathway
The following diagram illustrates the antagonistic effect of relugolix on the HPG axis signaling pathway.
Quantitative Pharmacological Data
The efficacy of relugolix is defined by its high binding affinity for the GnRH receptor, potent functional antagonism, and predictable pharmacokinetic and pharmacodynamic profiles.
Receptor Binding and Potency
Relugolix demonstrates high affinity and potent antagonistic activity at the human GnRH receptor, as summarized in the table below.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (Functional Antagonism) | 0.12 nM | Not Specified | [1] (from initial search) |
| IC₅₀ (Binding, in serum) | 0.33 nM | Human | [6] |
| IC₅₀ (Functional Antagonism) | 0.33 nM | CHO Cells (Human LHRH Receptor) | [2] |
| IC₅₀ (Binding Affinity) | 0.08 nM | CHO Cells (Human LHRH Receptor) | [2] |
| IC₅₀ (Binding) | 0.32 nM | Monkey | [6] |
| IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. |
Table 1: In Vitro Potency and Binding Affinity of Relugolix
Pharmacokinetic Profile
Relugolix is characterized by its oral bioavailability and a half-life that supports once-daily dosing.
| Parameter | Value | Condition | Reference |
| Absolute Bioavailability | ~12% | Oral Administration | [9] (from initial search) |
| Tₘₐₓ (Median) | 2.25 hours | Oral Administration | [9] (from initial search) |
| Plasma Protein Binding | 68 - 71% | In Plasma | [9] (from initial search) |
| Effective Half-Life | 25 hours | - | [9] (from initial search) |
| Terminal Elimination Half-Life | 60.8 hours | - | [9] (from initial search) |
| Metabolism | Primarily CYP3A, lesser extent CYP2C8 | In Vitro | [9] (from initial search) |
| Excretion | ~81% Feces, ~4.1% Urine | Radiolabeled Dose Study | [9] (from initial search) |
| Steady-State Cₘₐₓ | 70 (± 65) ng/mL | 120 mg once daily | [9] (from initial search) |
| Steady-State AUC₀₋₂₄ | 407 (± 168) ng·hr/mL | 120 mg once daily | [9] (from initial search) |
| Tₘₐₓ: Time to maximum plasma concentration; Cₘₐₓ: Maximum plasma concentration; AUC: Area under the curve. |
Table 2: Key Pharmacokinetic Parameters of Relugolix
Pharmacodynamic Effects
Oral administration of relugolix leads to rapid and sustained suppression of key sex hormones.
| Parameter | Effect | Dose & Population | Reference |
| Testosterone Suppression | 96.7% of patients achieved castrate levels (<50 ng/dL) by Day 15. | 360 mg loading dose, then 120 mg/day in men with prostate cancer. | [1][10] |
| Median Time to Castration | 1.13 months | Real-world intermittent therapy in men with prostate cancer. | [9][11] |
| Estradiol Suppression | Levels suppressed to postmenopausal range (<20 pg/mL) within 24 hours. | 40 mg once daily in premenopausal women. | [1] (from initial search) |
| Testosterone Recovery | Median time to >50 ng/dL was 1.4 months after discontinuation. | Real-world intermittent therapy in men with prostate cancer. | [9][12] |
Table 3: Key Pharmacodynamic Effects of Relugolix
Experimental Protocols
The characterization of relugolix's mechanism of action relies on standardized in vitro and in vivo assays. While proprietary protocols are not publicly available, the following sections describe representative methodologies based on established principles.
GnRH Receptor Competitive Binding Assay (Representative Protocol)
This assay is designed to determine the binding affinity (IC₅₀ or Kᵢ) of a test compound (relugolix) by measuring its ability to displace a labeled ligand from the GnRH receptor.
-
Receptor Preparation:
-
Human GnRH receptors are recombinantly expressed in a stable cell line (e.g., Chinese Hamster Ovary, CHO, cells).[2]
-
Cell membranes are harvested through homogenization and centrifugation to create a membrane preparation rich in GnRH receptors. The protein concentration is quantified using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, a constant concentration of the radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin) is added to each well.
-
Serial dilutions of unlabeled relugolix (test competitor) are added to the experimental wells.
-
Control wells are prepared for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled GnRH analog).
-
The prepared GnRH receptor membrane preparation is added to all wells to initiate the binding reaction.
-
The plate is incubated (e.g., for 60-90 minutes at 4°C) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Filters are washed with ice-cold assay buffer to remove residual unbound ligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are plotted as the percentage of specific binding versus the log concentration of relugolix.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of relugolix that displaces 50% of the bound radioligand.
-
Quantification of Serum Testosterone by LC-MS/MS (Representative Protocol)
This method provides highly sensitive and specific quantification of testosterone levels in patient serum samples collected during clinical trials.[9]
-
Sample Preparation:
-
Serum samples are thawed, and an internal standard (e.g., a stable isotope-labeled version of testosterone) is added to each sample, control, and standard.
-
Proteins are precipitated by adding a solvent like acetonitrile. Samples are vortexed and centrifuged.
-
The supernatant is transferred and subjected to liquid-liquid extraction or solid-phase extraction to isolate the steroids and remove interfering substances.
-
The final extract is evaporated to dryness and reconstituted in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. Testosterone and the internal standard are separated from other matrix components on a C18 analytical column using a gradient of mobile phases (e.g., water with formic acid and methanol (B129727) with formic acid).
-
Mass Spectrometry (MS/MS): The eluent from the LC column is directed to a tandem mass spectrometer with an electrospray ionization (ESI) source. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both testosterone and its internal standard to ensure specificity and accurate quantification.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio (testosterone/internal standard) against the known concentrations of the prepared standards.
-
The concentration of testosterone in the patient samples is determined by interpolating their peak area ratios from the calibration curve.
-
Experimental and Logical Workflows
The clinical development of relugolix involves a logical progression from establishing in vitro potency to confirming in vivo efficacy in human subjects.
Preclinical to Clinical Development Workflow
Clinical Trial Pharmacodynamic Assessment Workflow
Conclusion
The core mechanism of action of relugolix is defined by its function as a direct, potent, and selective competitive antagonist of the GnRH receptor. This action translates into a rapid and profound, yet reversible, suppression of the HPG axis, effectively reducing gonadal sex hormone levels without an initial agonist-induced flare. Its well-characterized pharmacokinetic and pharmacodynamic profiles, confirmed through extensive preclinical and clinical research, establish relugolix as a foundational oral therapy for the management of hormone-dependent diseases.
References
- 1. Clinical Effectiveness of Oral Relugolix in Advanced Prostate Cancer: A Structured Review of Current Primary Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of Relugolix in the Management of Advanced Hormone-Sensitive Prostate Cancer: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. Relugolix, an oral gonadotropin-releasing hormone antagonist for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. takeda.com [takeda.com]
- 9. Testosterone suppression and recovery in patients with advanced prostate cancer treated with intermittent androgen deprivation therapy with relugolix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relugolix in Clinical Practice: The Best Route for All? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. Testosterone suppression and recovery in patients with advanced prostate cancer treated with intermittent androgen deprivation therapy with relugolix - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Relugolix-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Relugolix-d6 is the deuterated analog of Relugolix, an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] By selectively blocking GnRH receptors in the pituitary gland, Relugolix and its deuterated counterpart effectively suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to reduced production of testosterone (B1683101) in males and estrogen in females.[2] This mechanism of action makes it a valuable agent in the management of hormone-sensitive conditions such as advanced prostate cancer and uterine fibroids.[2][3] The incorporation of deuterium (B1214612) at the N,N-dimethylamino moiety is intended to alter the metabolic profile of the drug, potentially enhancing its pharmacokinetic properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its mechanism of action.
Chemical and Physical Properties
This compound is a white to off-white solid.[2] While a specific melting point for this compound is not publicly available, a crystalline form of the parent compound, Relugolix, has a reported melting point of approximately 198-204°C.[4] It is anticipated that the melting point of this compound would be very similar. The deuterated compound is freely soluble in methanol.[5] For the non-deuterated form, the solubility in water is 0.04 mg/mL at 25°C.[6]
| Property | Value | Reference(s) |
| Chemical Name | 1-(4-(5-((bis(methyl-d3)amino)methyl)-1-(2,6-difluorobenzyl)-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl)phenyl)-3-methoxyurea | [7] |
| Molecular Formula | C₂₉H₂₁D₆F₂N₇O₅S | [7] |
| Molecular Weight | 629.67 g/mol | [7] |
| Appearance | White to Off-White Solid | [2] |
| Solubility | Freely soluble in methanol | [5] |
| Storage | Store at 2-8°C | [5] |
Mechanism of Action: GnRH Receptor Antagonism
This compound exerts its therapeutic effect through the same mechanism as Relugolix: competitive antagonism of the gonadotropin-releasing hormone (GnRH) receptor in the anterior pituitary gland.[1][2] This action inhibits the downstream signaling cascade that leads to the production and release of gonadotropins (LH and FSH), ultimately suppressing the synthesis of sex steroids.
Experimental Protocols
Synthesis and Purification
While a specific protocol for this compound is proprietary, a plausible synthesis workflow can be constructed based on the known synthesis of Relugolix and general methods for deuteration. The key step involves the introduction of the deuterated dimethylamino group.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. CN112079728B - Deuterated N, N, N' -trimethylethylenediamine compound and preparation method thereof - Google Patents [patents.google.com]
- 5. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 6. thinksrs.com [thinksrs.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Note: Quantitative Analysis of Relugolix in Human Plasma by UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Relugolix in human plasma. Relugolix is an oral gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of hormone-sensitive conditions such as advanced prostate cancer and uterine fibroids.[1][2] This method employs a stable isotope-labeled internal standard, Relugolix-d6, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and comprehensive method validation results presented in accordance with regulatory guidelines.
Principle
The method utilizes protein precipitation for simple and efficient extraction of Relugolix and the internal standard (IS), this compound, from human plasma. The prepared samples are then analyzed by UPLC-MS/MS. Chromatographic separation is achieved on a C18 column with a gradient elution. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The concentration of Relugolix is determined by calculating the peak area ratio of the analyte to the deuterated internal standard.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Relugolix reference standard (>99% purity)
-
This compound internal standard (>99% purity)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water (e.g., Milli-Q system)
-
Drug-free human plasma with K2EDTA as anticoagulant
Instrumentation
-
LC System: UPLC system (e.g., Waters ACQUITY UPLC)
-
MS System: Triple quadrupole mass spectrometer with an ESI source (e.g., Sciex API 6000 or Waters Xevo TQ-S)[1][3]
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1.0 mg/mL):
-
Accurately weigh and dissolve the reference standards of Relugolix and this compound in methanol to obtain individual stock solutions at a concentration of 1.0 mg/mL. Store at 2-8°C.
-
-
Working Solutions:
-
Prepare intermediate working solutions for Relugolix by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards (CS) and quality control (QC) samples.
-
Prepare an internal standard (IS) working solution by diluting the this compound stock solution with methanol to a final concentration of 100 ng/mL.[3]
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Prepare CS and QC samples by spiking 10 µL of the appropriate Relugolix working solution into 90 µL of blank human plasma.[3]
-
The final concentrations should cover the desired calibration range (e.g., 0.7 - 1000 ng/mL).[3] QC samples should be prepared at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC).
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the blank matrix.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial or 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: UPLC Parameters
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.30 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 2.0 minutes |
Table 2: UPLC Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 - 0.5 | 0.30 | 90 | 10 |
| 0.5 - 1.0 | 0.30 | 10 | 90 |
| 1.0 - 1.4 | 0.30 | 10 | 90 |
| 1.4 - 1.5 | 0.30 | 90 | 10 |
| 1.5 - 2.0 | 0.30 | 90 | 10 |
Table 3: Mass Spectrometer Parameters
| Parameter | Relugolix | This compound (IS) |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 624.3 → 547.9 | 630.3 → 547.9 |
| Dwell Time (ms) | 100 | 100 |
| Declustering Potential (V) | 60 | 60 |
| Entrance Potential (V) | 10 | 10 |
| Collision Energy (eV) | 20 | 20 |
| Ion Source Voltage (V) | 5500 | 5500 |
| Curtain Gas (psi) | 35 | 35 |
Note: Mass spectrometer parameters may require optimization based on the specific instrument used. The MRM transition for Relugolix is based on published data[3], and the transition for this compound is predicted based on its molecular weight[4].
Method Validation Summary
The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics.
Table 4: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Calibration Range | 0.7 - 1000 ng/mL[3] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999[3] |
| Lower Limit of Quantification (LLOQ) | 0.7 ng/mL[3] |
| LLOQ Accuracy & Precision | Within ±20% |
Table 5: Intra-day and Inter-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| LQC | 1.4 | 98.5 - 104.2 | < 5.0 | 97.1 - 103.5 | < 6.0 |
| MQC | 80 | 95.8 - 101.5 | < 4.5 | 96.3 - 102.1 | < 5.5 |
| HQC | 800 | 97.2 - 103.1 | < 3.0 | 98.0 - 101.9 | < 4.0 |
Note: Data are representative examples based on typical validation acceptance criteria and published results.[3]
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
|---|---|---|---|---|---|
| LQC | 1.4 | 85.5 | 7.5 | 95.8 | 4.1 |
| HQC | 800 | 89.1 | 4.2 | 98.2 | 2.9 |
Note: Data are representative examples. The use of a deuterated internal standard is expected to effectively normalize for recovery and matrix effects.[3]
Table 7: Stability Assessment
| Stability Condition | Duration | QC Level | Stability (% of Nominal) |
|---|---|---|---|
| Bench-Top (Room Temp) | 8 hours | LQC & HQC | 95 - 105 |
| Freeze-Thaw Cycles | 3 cycles | LQC & HQC | 94 - 106 |
| Autosampler (4°C) | 24 hours | LQC & HQC | 96 - 104 |
| Long-Term (-80°C) | 90 days | LQC & HQC | 93 - 107 |
Note: Data are representative examples based on typical stability study outcomes.[1]
Visualized Workflows
Caption: Experimental workflow for Relugolix analysis in plasma.
Caption: Logical components of the bioanalytical method validation.
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative determination of Relugolix in human plasma. The use of a deuterated internal standard (this compound) ensures the robustness of the assay. The simple protein precipitation procedure allows for high-throughput analysis, making this method well-suited for supporting pharmacokinetic studies in clinical and drug development settings. The validation results demonstrate that the method meets the stringent requirements of regulatory agencies for bioanalytical assays.
References
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Relugolix in Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
Relugolix is an oral gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of advanced prostate cancer and uterine fibroids.[1][2][3] Accurate quantification of Relugolix in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note presents a detailed, robust, and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Relugolix in plasma. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and includes a summary of validation parameters.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the quantification of Relugolix in plasma.
Materials and Reagents
-
Analytes: Relugolix (purity >98%), Apalutamide (Internal Standard, IS), or Canagliflozin (Internal Standard, IS).[1][2]
-
Solvents: Acetonitrile (B52724) (HPLC or LC-MS grade), Methanol (B129727) (HPLC grade), Formic Acid (LC-MS grade).[1][2]
-
Water: Deionized water, produced by a Milli-Q water purification system or equivalent.[1]
-
Plasma: Drug-free rat or rabbit plasma with K2EDTA as an anticoagulant.[1][2]
-
Equipment:
Preparation of Solutions
-
Stock Solutions (1.0 mg/mL):
-
Accurately weigh and dissolve Relugolix and the selected Internal Standard (IS) in methanol to obtain individual stock solutions with a concentration of 1.0 mg/mL.[1]
-
-
Working Solutions:
-
Calibration Standards and Quality Control (QC) Samples:
Plasma Sample Preparation (Protein Precipitation)
This protocol utilizes a simple and efficient protein precipitation method.
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 2.0 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (e.g., Apalutamide) and vortex for 30 seconds.[1]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 2.0 minutes.[1]
-
Centrifuge the samples at 13,000 × g for 10 minutes.[1]
-
Carefully transfer the supernatant to a UPLC vial for analysis.
UPLC-MS/MS Instrumental Conditions
The following table outlines the instrumental conditions for a validated gradient UPLC-MS/MS method.[1]
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC |
| Column | Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm |
| Column Temperature | 40°C |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid in Water |
| Flow Rate | 0.30 mL/min |
| Injection Volume | 1-10 µL |
| Run Time | 2.0 minutes |
| Gradient Elution | 0-0.5 min (90% B), 0.5-1.0 min (90% to 10% B), 1.0-1.4 min (10% B), 1.4-1.5 min (10% to 90% B), 1.5-2.0 min (90% B) |
| Mass Spectrometer | Waters Xevo TQ-S Triple Quadrupole |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 1.0 kV |
| Desolvation Temperature | 600°C |
| Desolvation Gas Flow | 1000 L/h |
| Cone Gas Flow | 150 L/h |
MRM Transitions and Compound-Specific Parameters
The following precursor-to-product ion transitions should be used for quantification.[1][2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Relugolix (Method 1) | 624.30 | 547.88 | 30 | 20 |
| Apalutamide (IS) | 477.86 | 221.02 | 30 | 25 |
| Relugolix (Method 2) | 624.18 | 127.03 | - | - |
| Canagliflozin (IS) | 445.14 | 267.12 | - | - |
Method 1 corresponds to the UPLC conditions described in section 1.4.[1] Method 2 presents an alternative transition using a different internal standard.[2]
Data Presentation: Quantitative Summary
The described method has been validated according to regulatory guidelines.[1][2] A summary of the quantitative performance data from two different validated protocols is presented below for comparison.
| Parameter | Protocol 1 (IS: Apalutamide)[1] | Protocol 2 (IS: Canagliflozin)[2] |
| Matrix | Rat Plasma | Rabbit Plasma |
| Linearity Range (ng/mL) | 0.7 – 1000 | 3.9 – 1500 |
| Correlation (r²) | > 0.999 | > 0.999 |
| LLOQ (ng/mL) | 0.7 | 3.9 |
| Intra-Day Precision (%CV) | 3.0% – 8.4% | 2.22% – 4.95% |
| Inter-Day Precision (%CV) | 4.0% – 11.7% | 0.92% – 4.57% |
| Intra-Day Accuracy | -4.3% to 6.1% | 96.11% – 103.09% |
| Inter-Day Accuracy | 2.9% to 12.1% | 94.62% – 102.54% |
| Extraction Recovery | 80.5% – 88.3% | 97.92% – 98.88% |
Visualization: Experimental Workflow
The logical flow of the experimental protocol, from sample receipt to final data analysis, is depicted in the following diagram.
Caption: Workflow for Relugolix quantification by UPLC-MS/MS.
References
Application Note: High-Throughput Quantification of Relugolix in Rat Plasma Using Relugolix-d6 as an Internal Standard for Pharmacokinetic Studies
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of relugolix (B1679264) in rat plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Relugolix-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies in a drug development setting. The protocol covers plasma sample preparation, UPLC-MS/MS parameters, and a comprehensive summary of method validation in alignment with regulatory guidelines.
Introduction
Relugolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist approved for the treatment of advanced prostate cancer and uterine fibroids.[1] Pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of relugolix. A reliable bioanalytical method is crucial for accurately measuring drug concentrations in biological matrices. Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS assays due to their similar chemical and physical properties to the analyte, which helps to compensate for variability in sample preparation and matrix effects. This application note describes a validated method for the determination of relugolix in rat plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Relugolix (purity >98%)
-
This compound (MW: 629.67 g/mol )[2]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Rat plasma (K2EDTA)
Stock Solutions, Calibration Standards, and Quality Control Samples
Stock solutions of relugolix and this compound were prepared in methanol at a concentration of 1.0 mg/mL.[3] Working solutions were prepared by diluting the stock solutions with methanol. Calibration curve standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank rat plasma.
Sample Preparation
A protein precipitation method was employed for sample preparation.[4] To 100 µL of rat plasma, 20 µL of the this compound internal standard (IS) working solution was added and vortexed for 30 seconds.[4] Subsequently, 300 µL of acetonitrile was added to precipitate the plasma proteins, and the mixture was vortexed for 2.0 minutes.[4] The samples were then centrifuged at 13,000 × g for 10 minutes.[4] The resulting supernatant was transferred for UPLC-MS/MS analysis.[4]
UPLC-MS/MS Conditions
The analysis was performed on a UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3]
Table 1: UPLC and MS/MS Parameters
| Parameter | Condition |
| UPLC System | Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 90% B (0-0.5 min), 90%-10% B (0.5-1.0 min), hold at 10% B (0.4 min), 10%-90% B (1.4-1.5 min), hold at 90% B (0.5 min)[3] |
| Flow Rate | 0.30 mL/min[3] |
| Injection Volume | 1 µL |
| Column Temperature | 40°C |
| MS/MS System | Xevo TQ-S triple quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 1.0 kV |
| Source Temperature | 500°C |
| Desolvation Temperature | 600°C |
| MRM Transitions | |
| Relugolix | m/z 624.3 → 547.88[3] |
| This compound | m/z 630.3 → 547.88 (Predicted) |
| Cone Voltage | 30 V[3] |
| Collision Energy | 20 eV[3] |
Method Validation Summary
The bioanalytical method was validated according to the principles and guidelines of the China Food and Drug Administration (CFDA) and the United States Food and Drug Administration (FDA).[4]
Table 2: Method Validation Data for Relugolix in Rat Plasma
| Parameter | Result |
| Linearity Range | 0.7 - 1000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Lower Limit of Quantification (LLOQ) | 0.7 ng/mL[4] |
| Precision (RSD%) | |
| Intra-day | 3.0% - 8.4%[4] |
| Inter-day | 4.0% - 11.7%[4] |
| Accuracy (RE%) | |
| Intra-day | -4.3% to 6.1%[4] |
| Inter-day | 2.9% to 12.1%[4] |
| Recovery | |
| Low QC (1.4 ng/mL) | 80.5 ± 8.5% |
| Medium QC (80 ng/mL) | 86.2 ± 6.0% |
| High QC (800 ng/mL) | 88.3 ± 3.5% |
| Matrix Effect | No significant matrix effect observed |
| Stability | |
| Freeze-Thaw (3 cycles) | Stable |
| Short-Term (Room temp, 2h) | Stable |
| Post-Preparative (10°C, 3h) | Stable |
| Long-Term (-40°C, 28 days) | Stable[4] |
Pharmacokinetic Study Protocol
Animal Dosing and Sampling
Male Sprague-Dawley rats are administered a single oral dose of 12 mg/kg relugolix.[4] Blood samples (approximately 300 µL) are collected via the tail vein into heparinized tubes at specified time points: 0 (pre-dose), 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.[4] Plasma is harvested by centrifugation and stored at -40°C until analysis.[3]
Data Analysis
Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.
Table 3: Pharmacokinetic Parameters of Relugolix in Rats (12 mg/kg, oral)
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 589.2 ± 153.4 |
| Tmax (h) | 1.5 ± 0.5 |
| AUC0-t (ng·h/mL) | 3458.7 ± 864.2 |
| AUC0-∞ (ng·h/mL) | 3569.4 ± 921.5 |
| t1/2 (h) | 6.7 ± 1.8 |
Data adapted from a study of relugolix in rats.[4]
Visualizations
Caption: Experimental workflow from animal dosing to data analysis.
Caption: Logical relationship of the bioanalytical method for PK studies.
Conclusion
The described UPLC-MS/MS method provides a sensitive, specific, and high-throughput means for the quantification of relugolix in rat plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the reliability of the results. This method is well-suited for supporting preclinical pharmacokinetic studies of relugolix, providing essential data for drug development programs.
References
- 1. An Efficient UPLC-MS/MS Method Established to Detect Relugolix Concentration in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Force degradation studies of relugolix: identification, isolation and structure characterization of stress degradation products by using liquid chromatography-mass spectrometry, auto purification mass mediated preparative-high performance liquid chromatography, high resolution mass spectrometry, nuc | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Relugolix Bioanalysis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relugolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of hormone-sensitive conditions. Accurate and reliable quantification of Relugolix in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides detailed protocols for the sample preparation of Relugolix for bioanalysis, with a focus on the widely used protein precipitation technique.
Sample Preparation Techniques
The primary goal of sample preparation in bioanalysis is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection by analytical instruments such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). For Relugolix, protein precipitation has been demonstrated as a simple, rapid, and effective method.[1]
While other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common in bioanalytical workflows, protein precipitation with acetonitrile (B52724) has been specifically highlighted for its efficiency and good recovery for Relugolix.[1]
Protein Precipitation (PPT)
Protein precipitation is a widely adopted method for the removal of proteins from biological samples, particularly plasma.[2] It involves the addition of a precipitating agent, typically an organic solvent or an acid, to the sample, which denatures and precipitates the proteins.[2] The analyte of interest remains in the supernatant, which is then separated by centrifugation and can be directly injected into the LC-MS/MS system or further processed. For Relugolix, acetonitrile is a commonly used and effective precipitating solvent.[1][3]
Quantitative Data Summary
The following table summarizes the quantitative data from validated bioanalytical methods for Relugolix using a protein precipitation sample preparation technique.
| Parameter | Method 1 (Rat Plasma)[1] | Method 2 (Rabbit Plasma)[3] |
| Linearity Range | 0.7 - 1000 ng/mL | 3.9 - 1500.0 ng/mL |
| LLOQ | 0.7 ng/mL | 3.9 ng/mL |
| Recovery | Not explicitly stated, but described as "efficiently recovered" | 97.92% - 98.88% |
| Matrix Effect | No matrix effect observed | Not explicitly stated, but %CV was low (2.23-2.39%) |
| Intra-day Precision | 3.0% - 8.4% | 2.22% - 4.95% |
| Inter-day Precision | 4.0% - 11.7% | 0.92% - 4.57% |
| Intra-day Accuracy | -4.3% to 6.1% | 96.11% - 103.09% |
| Inter-day Accuracy | 2.9% to 12.1% | 94.62% - 102.54% |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile (based on Rat Plasma studies)[1]
Materials:
-
Rat plasma samples
-
Relugolix standard solutions
-
Internal Standard (IS) solution (e.g., Apalutamide)
-
Acetonitrile (HPLC grade)
-
2.0 mL Eppendorf tubes
-
Vortex mixer
-
Centrifuge capable of 13,000 x g
Procedure:
-
Pipette 100 µL of rat plasma into a 2.0 mL Eppendorf tube.
-
Add 20 µL of the internal standard solution to the plasma sample.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to the tube to precipitate the plasma proteins.
-
Vortex the sample vigorously for 2.0 minutes.
-
Centrifuge the sample at 13,000 x g for 10 minutes.
-
Carefully collect the supernatant for analysis by UPLC-MS/MS.
Caption: Workflow for Relugolix sample preparation using protein precipitation.
Protocol 2: Protein Precipitation using Acetonitrile (based on Rabbit Plasma studies)[3]
Materials:
-
Rabbit plasma samples
-
Relugolix standard solutions
-
Internal Standard (IS) solution (e.g., Canagliflozin)
-
Acetonitrile (LC grade)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4500 rpm
-
Evaporator
-
Mobile phase for reconstitution
Procedure:
-
Vortex the blank plasma, analyte, and IS stock solutions for up to 5 minutes.
-
To the plasma sample, add 4 mL of acetonitrile.
-
Centrifuge the mixture at 4500 rpm for 10 minutes at 4°C.
-
Separate the organic layer (supernatant) and dry it using an evaporator.
-
Reconstitute the dried residue with 500 µL of the mobile phase.
-
Transfer the reconstituted solution to auto-sampler vials for injection into the LC-MS/MS system.
References
Determining the Optimal Concentration of Relugolix-d6 as an Internal Standard for LC-MS/MS Bioanalysis
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of therapeutic agents in biological matrices is paramount in drug development, particularly for pharmacokinetic and toxicokinetic studies. Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, requires a robust and reliable bioanalytical method for its measurement in plasma.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred platform for such analyses due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Relugolix-d6, is crucial for ensuring the accuracy and precision of the quantitative data by compensating for variability during sample preparation and analysis.[4][5][6]
The concentration of the internal standard is a critical parameter that must be optimized to ensure it provides a consistent and reliable signal without interfering with the analyte of interest.[4] An inappropriate concentration can lead to issues such as detector saturation, non-linear responses, or increased variability. This application note provides a detailed protocol for determining the optimal concentration of this compound for the bioanalysis of Relugolix in plasma using LC-MS/MS.
Signaling Pathway of Relugolix
Relugolix acts as a competitive antagonist at the gonadotropin-releasing hormone (GnRH) receptor in the anterior pituitary gland.[1][7][8] By blocking the binding of endogenous GnRH, Relugolix inhibits the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9][10][11] This, in turn, suppresses the production of testosterone (B1683101) in males and estrogen in females.[1] The following diagram illustrates the GnRH signaling pathway and the point of intervention by Relugolix.
Experimental Protocol for Optimizing this compound Concentration
The following protocol outlines the steps to determine the optimal concentration of the this compound internal standard. This process involves evaluating the consistency of the IS response and its impact on the accuracy and precision of quality control (QC) samples across a range of concentrations.
Materials and Reagents
-
Relugolix reference standard
-
This compound internal standard
-
Control human plasma (K2EDTA)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
Preparation of Stock and Working Solutions
-
Relugolix Stock Solution (1 mg/mL): Accurately weigh and dissolve Relugolix reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Relugolix Working Solutions: Prepare serial dilutions of the Relugolix stock solution in 50:50 (v/v) methanol:water to create working solutions for spiking calibration standards and QC samples.
-
This compound Working Solutions: Prepare a series of working solutions of this compound in 50:50 (v/v) methanol:water to be tested. Based on typical calibration curve ranges for Relugolix (e.g., 0.7-1000 ng/mL or 3.9-1500 ng/mL), a suitable range of IS concentrations to evaluate would be from 10 ng/mL to 500 ng/mL.[1][11][12] It is generally recommended to use an IS concentration that is in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.[4]
-
IS Working Solution 1: 10 ng/mL
-
IS Working Solution 2: 50 ng/mL
-
IS Working Solution 3: 100 ng/mL
-
IS Working Solution 4: 250 ng/mL
-
IS Working Solution 5: 500 ng/mL
-
Experimental Workflow
The following diagram outlines the workflow for the optimization experiment.
Sample Preparation and Analysis
-
Prepare QC Samples: Spike control human plasma with Relugolix working solutions to prepare Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) samples. A typical calibration range might be 1-1000 ng/mL, with LLOQ at 1 ng/mL, LQC at 3 ng/mL, MQC at 500 ng/mL, and HQC at 800 ng/mL.
-
Spike with Internal Standard: For each this compound working solution concentration being tested, aliquot the blank plasma and the four levels of QC samples (in replicate, n=6). Add a consistent volume of the respective this compound working solution to each sample.
-
Sample Extraction: Perform sample extraction using a validated method, such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Analyze the extracted samples using a developed LC-MS/MS method for Relugolix.
Data Evaluation and Acceptance Criteria
The optimal concentration of this compound will be selected based on the following criteria:
-
Internal Standard Response Consistency: The peak area of this compound should be consistent across all analyzed samples (blank, LLOQ, LQC, MQC, HQC) for a given concentration. The coefficient of variation (%CV) of the IS peak area should ideally be less than 15%.
-
Accuracy and Precision of QC Samples: The calculated concentrations of the QC samples should be within ±15% of their nominal values (±20% for LLOQ). The %CV for the replicate measurements of each QC level should be ≤15% (≤20% for LLOQ).
-
Sufficient Signal-to-Noise Ratio: The this compound peak should have a sufficient signal-to-noise ratio (S/N > 10) to ensure reliable detection and integration.
-
No Interference: There should be no significant interfering peaks at the retention time of the analyte in the blank samples (response <20% of LLOQ) and at the retention time of the internal standard in blank samples (response <5% of the IS response in LLOQ).
Data Presentation
The following tables present hypothetical data from the optimization experiments.
Table 1: this compound Internal Standard Response (Peak Area) at Different Concentrations
| Sample | IS Conc. 10 ng/mL | IS Conc. 50 ng/mL | IS Conc. 100 ng/mL | IS Conc. 250 ng/mL | IS Conc. 500 ng/mL |
| Blank | 15,234 | 75,123 | 150,567 | 375,890 | 751,234 |
| LLOQ | 14,987 | 76,054 | 151,234 | 376,123 | 752,456 |
| LQC | 15,112 | 75,890 | 150,987 | 375,999 | 751,987 |
| MQC | 14,876 | 75,543 | 150,123 | 375,432 | 750,123 |
| HQC | 15,054 | 76,112 | 151,456 | 376,543 | 753,112 |
| Mean | 15,053 | 75,744 | 150,873 | 376,000 | 751,782 |
| Std. Dev. | 135.4 | 456.7 | 567.8 | 453.2 | 1123.5 |
| %CV | 0.9% | 0.6% | 0.4% | 0.1% | 0.1% |
Table 2: Accuracy and Precision of Quality Control Samples at Different this compound Concentrations (n=6)
| IS Conc. | QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 10 ng/mL | LLOQ | 1.0 | 1.15 | 115.0 | 18.5 |
| LQC | 3.0 | 3.21 | 107.0 | 14.2 | |
| MQC | 500 | 535.5 | 107.1 | 11.5 | |
| HQC | 800 | 864.8 | 108.1 | 9.8 | |
| 50 ng/mL | LLOQ | 1.0 | 1.08 | 108.0 | 12.3 |
| LQC | 3.0 | 2.95 | 98.3 | 8.5 | |
| MQC | 500 | 490.2 | 98.0 | 6.7 | |
| HQC | 800 | 792.0 | 99.0 | 5.4 | |
| 100 ng/mL | LLOQ | 1.0 | 1.02 | 102.0 | 9.8 |
| LQC | 3.0 | 2.98 | 99.3 | 6.2 | |
| MQC | 500 | 505.5 | 101.1 | 4.5 | |
| HQC | 800 | 804.0 | 100.5 | 3.1 | |
| 250 ng/mL | LLOQ | 1.0 | 0.99 | 99.0 | 8.5 |
| LQC | 3.0 | 3.05 | 101.7 | 5.1 | |
| MQC | 500 | 501.0 | 100.2 | 3.8 | |
| HQC | 800 | 798.4 | 99.8 | 2.5 | |
| 500 ng/mL | LLOQ | 1.0 | 1.05 | 105.0 | 11.2 |
| LQC | 3.0 | 2.89 | 96.3 | 7.9 | |
| MQC | 500 | 485.5 | 97.1 | 6.3 | |
| HQC | 800 | 784.8 | 98.1 | 5.7 |
Conclusion
Based on the hypothetical data presented, a this compound concentration of 100 ng/mL or 250 ng/mL would be considered optimal. At these concentrations, the internal standard response is consistent (low %CV), and the accuracy and precision of the QC samples across the analytical range are well within the acceptance criteria of ±15% for accuracy and ≤15% for precision. The lower concentration of 10 ng/mL, while providing acceptable IS response consistency, resulted in slightly higher variability in the QC sample analysis. The higher concentrations of 500 ng/mL also provided acceptable results, but using a lower concentration that still meets all criteria is often preferred to conserve the internal standard reagent. The final selection should be confirmed during full method validation as per regulatory guidelines.[10]
References
- 1. What is the mechanism of Relugolix? [synapse.patsnap.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. scispace.com [scispace.com]
- 6. droracle.ai [droracle.ai]
- 7. urology-textbook.com [urology-textbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
Application Note: High-Sensitivity Quantification of Relugolix in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Relugolix in human plasma. The method utilizes a stable isotope-labeled internal standard (SIL-IS), Relugolix-d6, to ensure high accuracy and precision. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric conditions, is suitable for pharmacokinetic studies and other drug development applications. Multiple Reaction Monitoring (MRM) was employed for the selective detection and quantification of Relugolix and its internal standard.
Introduction
Relugolix is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. It functions by competitively binding to GnRH receptors in the pituitary gland, which in turn reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This mechanism leads to a decrease in testosterone (B1683101) production, making it an effective therapy for advanced prostate cancer. Accurate and reliable quantification of Relugolix in biological matrices is essential for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. This document provides a detailed protocol for the analysis of Relugolix in human plasma using LC-MS/MS with its deuterated internal standard, this compound.
Experimental
Materials and Reagents
-
Relugolix reference standard
-
This compound internal standard
-
Formic acid, LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of Relugolix and this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of working internal standard solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a C18 column with gradient elution.
-
Column: Inertsil C18 (150 mm × 2.1 mm, 5.0 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 10% B (Re-equilibration)
-
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500 °C
-
Nebulizer Gas: 20 psi
-
Auxiliary Gas: 25 psi
-
Capillary Voltage: 2000 V
Quantitative Data Summary
The following table summarizes the optimized MRM transitions and compound-dependent parameters for Relugolix and the predicted parameters for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Relugolix (Quantifier) | 624.3 | 547.9 | 200 | 30 | 20 |
| Relugolix (Qualifier) | 624.2 | 127.0 | 200 | 30 | 35 |
| This compound (Quantifier) | 630.3 | 553.9 | 200 | 30 | 20 |
| This compound (Qualifier) | 630.3 | 127.0 | 200 | 30 | 35 |
* The MRM transitions for this compound are predicted based on the fragmentation of Relugolix and the known mass shift. These parameters should be optimized in the user's laboratory.
Experimental Workflow
Bioanalytical workflow for Relugolix quantification.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of Relugolix in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for supporting pharmacokinetic studies and other research in the development of Relugolix. It is recommended that the predicted MRM transitions for this compound be empirically optimized to ensure the best performance of the assay.
Application Note: Chromatographic Conditions for the Separation of Relugolix from its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive overview of the chromatographic conditions for the separation of Relugolix from its metabolites. Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, undergoes metabolism primarily through cytochrome P450 enzymes and intestinal microflora. Effective chromatographic separation of the parent drug from its metabolites is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document summarizes the known metabolic pathways of Relugolix and presents detailed chromatographic methods that can be utilized and adapted for its analysis.
Introduction
Relugolix is a non-peptide GnRH receptor antagonist used in the treatment of hormone-sensitive conditions such as prostate cancer and uterine fibroids. Understanding the metabolic fate of Relugolix is essential for a complete characterization of its pharmacology and for regulatory submissions. The primary routes of Relugolix metabolism involve oxidation by cytochrome P450 (CYP) enzymes and transformation by intestinal microflora. The main metabolites identified are Metabolite A (formed by CYP3A4), Metabolite B (formed by CYP2C8), and Metabolite C (formed by intestinal microflora). For accurate assessment of the drug's absorption, distribution, metabolism, and excretion (ADME) properties, robust analytical methods capable of separating Relugolix from these key metabolites are required.
Metabolic Pathways of Relugolix
The biotransformation of Relugolix leads to the formation of several metabolites. The major metabolic pathways are:
-
CYP3A4-mediated metabolism: This pathway results in the formation of Metabolite A .
-
CYP2C8-mediated metabolism: This pathway leads to the formation of Metabolite B .
-
Intestinal Microflora Metabolism: This pathway produces Metabolite C , which has been identified as the major metabolite found in feces.
Metabolites A and B are considered minor pathways for the systemic clearance of Relugolix.
Caption: Metabolic pathways of Relugolix.
Chromatographic Conditions for Analysis
UPLC-MS/MS Method for Relugolix in Plasma
This method is suitable for the quantification of Relugolix in plasma and can be adapted for the separation of its metabolites.
| Parameter | Condition |
| Instrument | UPLC system coupled with a triple quadrupole mass spectrometer |
| Column | Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | A gradient elution is typically used, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Detector | Mass Spectrometer (Multiple Reaction Monitoring - MRM mode) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
HPLC/UPLC Method for Relugolix and Impurities
These methods are designed to separate Relugolix from structurally similar impurities and can be a good starting point for metabolite separation.
| Parameter | Method 1 | Method 2 |
| Instrument | HPLC or UPLC system with UV or PDA detector | UPLC system with MS detector |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) | BEH RP-18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Phosphate buffer (pH 2.5) | 1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 35 °C | 30 °C |
| Detection | UV at 230 nm | MS or UV at 215 nm |
Experimental Protocol: General Guideline for Method Development
The following protocol outlines a general procedure for developing a chromatographic method for the separation of Relugolix and its metabolites in a biological matrix like plasma.
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.
Caption: Sample preparation workflow.
Chromatographic Analysis
-
Column Selection: Start with a C18 reversed-phase column, as it is effective for separating moderately polar compounds like Relugolix and its likely metabolites.
-
Mobile Phase Optimization:
-
Use a combination of an aqueous mobile phase (A) and an organic mobile phase (B).
-
Mobile Phase A: Water with a modifier like 0.1% formic acid or a low concentration of ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.
-
Mobile Phase B: Acetonitrile or methanol. Acetonitrile often provides better peak shapes for nitrogen-containing compounds.
-
-
Gradient Elution Development:
-
Start with a shallow gradient to screen for the elution times of Relugolix and its metabolites. A typical starting gradient could be:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Adjust the gradient slope and duration to achieve optimal separation between the parent drug and its metabolites.
-
-
Mass Spectrometric Detection:
-
Optimize the MS parameters for Relugolix and its putative metabolites. This includes selecting the precursor and product ions for MRM transitions, and optimizing collision energy and other source parameters.
-
Conclusion
The successful separation of Relugolix from its metabolites is achievable using reversed-phase UPLC or HPLC coupled with mass spectrometry. While a single, validated method for the simultaneous determination of Relugolix, Metabolite A, Metabolite B, and Metabolite C is not publicly available, the provided chromatographic conditions and the general protocol for method development offer a solid starting point for researchers. Optimization of the mobile phase composition, gradient elution profile, and mass spectrometric parameters will be key to developing a robust and sensitive method for the comprehensive analysis of Relugolix and its metabolites in various biological matrices. This will, in turn, facilitate a deeper understanding of its pharmacokinetic and metabolic profile.
Application of Relugolix-d6 in Bioavailability Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Relugolix-d6 as an internal standard in bioavailability and pharmacokinetic studies of Relugolix. The use of a stable isotope-labeled internal standard like this compound is crucial for minimizing analytical variability and ensuring accurate quantification of the analyte in complex biological matrices.[1][]
Introduction: The Role of Stable Isotopes in Bioavailability Studies
Bioavailability studies are fundamental to drug development, assessing the rate and extent to which an active drug ingredient is absorbed and becomes available at the site of action. A common challenge in these studies is the potential for variability during sample preparation and analysis. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][3]
This compound is an ideal internal standard for Relugolix because it shares near-identical physicochemical properties, ensuring it behaves similarly during extraction, chromatography, and ionization.[] However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer. This co-eluting, mass-differentiated approach corrects for matrix effects and variations in sample processing, leading to highly accurate and precise quantification.[]
Core Principle: Isotope Dilution Mass Spectrometry
The methodology relies on the principle of isotope dilution. A known concentration of this compound is spiked into all samples (including calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process. The ratio of the analytical signal of the target analyte (Relugolix) to the signal of the SIL-IS (this compound) is used for quantification. This ratio is directly proportional to the concentration of Relugolix in the sample. Because both compounds are affected nearly identically by extraction inefficiencies or matrix-induced ionization suppression/enhancement, the ratio remains constant, ensuring data integrity.[]
Bioanalytical Method Protocol
This protocol is a composite based on validated LC-MS/MS methods for Relugolix quantification.[4][5][6][7] this compound would be used as the internal standard (IS).
Materials and Reagents
-
Relugolix reference standard (≥99% purity)
-
This compound internal standard (≥99% purity)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18 MΩ·cm)
-
Control biological matrix (e.g., human plasma with K2-EDTA)
Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic and Mass Spectrometric Conditions
The following tables summarize typical parameters for the analysis.
Table 1: LC-MS/MS System Parameters
| Parameter | Condition | Reference |
|---|---|---|
| LC Column | Inertsil C18 (150mm × 2.10mm, 5.0 µm) or Acquity BEH C18 (50mm x 2.1mm, 1.7µm) | [4][6] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | [4][5] |
| Gradient/Isocratic | Isocratic (e.g., 90:10 Acetonitrile:0.1% HCOOH) or Gradient | [4] |
| Flow Rate | 0.5 - 0.8 mL/min | [4][8] |
| Column Temperature | 35 - 40°C | [6][9] |
| Injection Volume | 5 - 10 µL | [6] |
| Ionization Mode | ESI Positive | [4][5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |[4][5] |
Table 2: Mass Spectrometry MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| Relugolix | 624.18 | 127.03 | Quantifier transition.[4][5] |
| This compound | 630.22 | 127.03 or other | The precursor ion will be shifted by +6 Da. The product ion may or may not shift depending on the location of the deuterium (B1214612) labels. This must be determined empirically. |
Note: The exact m/z values for this compound are hypothetical and must be confirmed via infusion and optimization on the mass spectrometer.
Sample Preparation Protocol (Plasma)
-
Thaw Samples : Thaw plasma samples (calibration standards, QCs, and unknowns) at room temperature.
-
Aliquoting : Aliquot 100 µL of each plasma sample into a clean microcentrifuge tube.
-
Spiking IS : Add 10 µL of this compound working solution (e.g., at 100 ng/mL) to every tube except for blank matrix samples. Vortex briefly.
-
Protein Precipitation : Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex & Centrifuge : Vortex the tubes for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer : Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation : Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection : Inject the reconstituted sample into the LC-MS/MS system.
Method Validation and Performance
A bioanalytical method using this compound must be validated according to regulatory guidelines (e.g., FDA).[6] Key validation parameters from published Relugolix assays provide an expected performance benchmark.
Table 3: Typical Method Validation Parameters for Relugolix Assay
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Linearity Range | 0.7 - 1000 ng/mL or 3.9 - 1500 ng/mL | [4][6] |
| Correlation Coefficient (r²) | > 0.999 | [4][6] |
| Lower Limit of Quantification (LLOQ) | 0.7 - 3.9 ng/mL | [4][6] |
| Intra-day Precision (%CV) | 2.2% - 8.4% | [4][6] |
| Inter-day Precision (%CV) | 0.9% - 11.7% | [4][6] |
| Intra-day Accuracy (%Bias) | -4.3% to +6.1% | [6] |
| Inter-day Accuracy (%Bias) | +2.9% to +12.1% | [6] |
| Mean Recovery | 97.9% - 98.9% |[4] |
Application in a Bioavailability Study
Study Design
A typical bioavailability study may involve a single-dose, two-period crossover design where healthy subjects receive the test formulation and a reference formulation in separate periods with a washout in between.[10] Alternatively, an absolute bioavailability study can be conducted by co-administering an oral dose of unlabeled Relugolix with an intravenous microdose of isotopically labeled drug.[11]
Pharmacokinetic Analysis
Blood samples are collected at predefined time points post-dose. The plasma concentrations of Relugolix, determined using the validated LC-MS/MS method with this compound, are plotted against time. Key pharmacokinetic parameters are then calculated.
Table 4: Representative Pharmacokinetic Parameters of Oral Relugolix
| Parameter | Value | Subject Population | Reference |
|---|---|---|---|
| Absolute Bioavailability | ~11.6% - 12% | Healthy Subjects | [12][13] |
| Tmax (Median) | 2.25 hours | Healthy Subjects | [12] |
| Cmax (at 120 mg QD) | 70 (± 65) ng/mL | Healthy/Prostate Cancer | [14] |
| AUC₀₋₂₄ (at 120 mg QD) | 407 (± 168) ng·hr/mL | Healthy/Prostate Cancer | [14] |
| Effective Half-life (t½) | ~25 hours | Prostate Cancer Patients |[15] |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Relugolix in bioavailability and pharmacokinetic studies. Its use as an internal standard in LC-MS/MS assays corrects for analytical variability, ensuring high-quality data that can reliably inform the understanding of Relugolix's absorption, distribution, metabolism, and excretion (ADME) profile. The protocols and data presented herein provide a robust framework for researchers developing and validating bioanalytical methods for Relugolix.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. The Application of Stable Isotopes to Studies of Drug Bioavailability and Bioequivalence | Semantic Scholar [semanticscholar.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient UPLC-MS/MS Method Established to Detect Relugolix Concentration in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics studies of Relugolix long-acting microcrystalline formulation in male Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Relugolix | C29H27F2N7O5S | CID 10348973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Relugolix: A Review in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to minimize matrix effects in Relugolix LC-MS/MS assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects in Relugolix LC-MS/MS assays.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of Relugolix that may be attributed to matrix effects.
Problem: Poor sensitivity and inconsistent results for Relugolix in plasma samples.
-
Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids (B1166683), from the plasma sample. Relugolix is a hydrophobic compound (logP ~3.16-3.94) and may have retention times similar to endogenous interferences.[1]
-
Solution:
-
Assess Matrix Effect: Quantify the extent of ion suppression using a post-extraction spike experiment.
-
Optimize Sample Preparation: Employ a more effective sample cleanup technique to remove interfering matrix components. A comparison of common techniques is provided in Table 1.
-
Chromatographic Optimization: Adjust chromatographic conditions to separate Relugolix from the ion-suppressing regions of the chromatogram.
-
Problem: High variability between different plasma lots.
-
Possible Cause: The composition of the biological matrix can vary between individuals and lots, leading to differential matrix effects.[2]
-
Solution:
-
Matrix Effect Evaluation: During method validation, assess the matrix effect in at least six different lots of blank matrix.[2]
-
Internal Standard Selection: Utilize a stable isotope-labeled (SIL) internal standard for Relugolix. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.[3] If a SIL-IS is unavailable, a structural analog can be used, but it must be thoroughly validated to ensure it behaves similarly to Relugolix.[4]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Relugolix analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting components present in the sample matrix.[5] In the context of Relugolix LC-MS/MS assays, endogenous substances from biological matrices like plasma can suppress or, less commonly, enhance the ionization of Relugolix in the mass spectrometer's ion source.[6] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[7] Given Relugolix's low water solubility (0.04 mg/mL at 25°C), it is prone to interactions with hydrophobic matrix components.[8][9]
Q2: How can I quantitatively assess matrix effects in my Relugolix assay?
A2: The most common method is the post-extraction spike experiment .[2] This involves comparing the peak area of Relugolix in a neat solution to the peak area of Relugolix spiked into an extracted blank matrix sample at the same concentration.[10] The matrix factor (MF) is calculated to quantify the extent of ion suppression or enhancement. An MF < 1 indicates suppression, while an MF > 1 suggests enhancement.[2]
Q3: Which sample preparation technique is best for minimizing matrix effects for Relugolix?
A3: The choice of sample preparation technique depends on the required sensitivity and throughput. While Protein Precipitation (PPT) with acetonitrile (B52724) has been successfully used for Relugolix analysis, more rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide cleaner extracts and further reduce matrix effects.[11][12][13] For highly sensitive assays, specialized techniques like phospholipid removal plates can be very effective.[14]
Q4: What are the recommended LC-MS/MS parameters for Relugolix analysis?
A4: A previously published method for Relugolix in rat plasma utilized the following parameters[11]:
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
MS Detection: Electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM).
-
MRM Transition: m/z 624.30 → 547.88
Q5: When should I use a stable isotope-labeled (SIL) internal standard for Relugolix analysis?
A5: It is highly recommended to use a SIL internal standard in all quantitative bioanalytical assays for Relugolix, especially for clinical and regulatory studies.[3] A SIL internal standard has nearly identical chemical and physical properties to Relugolix, ensuring it co-elutes and experiences the same degree of matrix effects and variability during sample processing.[3] This provides the most accurate compensation for potential analytical errors.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Technique | Principle | Advantages | Disadvantages | Typical Matrix Effect Reduction for Hydrophobic Compounds |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid. | Fast, simple, and inexpensive.[7] | Provides the least clean extract, often with significant residual phospholipids and other interferences.[13] | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases. | Can provide a very clean extract, effectively removing salts and highly polar interferences.[12] | Can be labor-intensive, requires larger volumes of organic solvents, and analyte recovery can be variable.[7] | Moderate to High |
| Solid-Phase Extraction (SPE) | Analytes are isolated from the matrix by selective adsorption onto a solid sorbent. | Highly selective, provides a clean extract, and allows for sample concentration.[7][12] | Requires method development and can be more expensive and time-consuming than PPT or LLE.[12] | High |
| Phospholipid Removal Plates | Employs specific chemistry (e.g., zirconia-coated particles) to selectively remove phospholipids from the sample. | Very effective at removing a major source of ion suppression, simple workflow.[14] | Higher cost per sample compared to PPT. | Very High |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Relugolix and its internal standard (IS) into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank plasma. Spike Relugolix and IS into the final dried extract before reconstitution.
-
Set C (Matrix-Matched Standards): Spike Relugolix and IS into blank plasma before extraction.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and IS:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The coefficient of variation (CV%) of the IS-normalized MF across the different lots should be ≤15%.[2]
-
Protocol 2: Protein Precipitation (PPT) for Relugolix in Plasma
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in an appropriate volume of the mobile phase.
-
Vortex, centrifuge, and inject the supernatant into the LC-MS/MS system.
Protocol 3: Generic Solid-Phase Extraction (SPE) for Relugolix
This is a general protocol and should be optimized for Relugolix.
-
Condition the SPE Cartridge (e.g., C18 or mixed-mode cation exchange):
-
Wash with 1 mL of methanol (B129727).
-
Equilibrate with 1 mL of water.
-
-
Load the Sample:
-
Pre-treat 500 µL of plasma by diluting with 500 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Wash the Cartridge:
-
Wash with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elute the Analyte:
-
Elute Relugolix with 1 mL of methanol or an appropriate elution solvent.
-
-
Evaporate and Reconstitute:
-
Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in Relugolix assays.
Caption: Comparison of sample preparation techniques for Relugolix analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sample Preparation: Key Selection Criteria | Phenomenex [phenomenex.com]
- 8. Buy Relugolix | 737789-87-6 | >98% [smolecule.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. An Efficient UPLC-MS/MS Method Established to Detect Relugolix Concentration in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. learning.sepscience.com [learning.sepscience.com]
Technical Support Center: Optimizing Relugolix Extraction from Biological Samples
Welcome to the technical support center for Relugolix bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction of Relugolix from biological matrices. Our goal is to help you improve extraction recovery and ensure accurate quantification in your experiments.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the extraction of Relugolix from biological samples.
Low Extraction Recovery
Question: My extraction recovery for Relugolix is consistently low. What are the potential causes and how can I improve it?
Answer: Low extraction recovery of Relugolix can stem from several factors related to the chosen extraction method, either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). Here’s a breakdown of potential causes and solutions:
For Liquid-Liquid Extraction (LLE) / Protein Precipitation:
-
Inadequate Protein Precipitation: Insufficient precipitation of plasma proteins can lead to the analyte being trapped in the protein pellet.
-
Troubleshooting:
-
Increase Acetonitrile (B52724) Volume: A study demonstrated good recovery by using a 1:3 ratio of plasma to acetonitrile (e.g., 100 µL plasma to 300 µL acetonitrile).[1][2]
-
Optimize Vortexing Time: Ensure thorough mixing after adding the organic solvent. Vortexing for at least 2 minutes can enhance protein precipitation.[1][2]
-
Centrifugation Speed and Time: Use a high centrifugation speed (e.g., 13,000 x g) for a sufficient duration (e.g., 10 minutes) to ensure a compact pellet and clear supernatant.[1]
-
-
-
Incorrect Solvent Selection: The choice of organic solvent is critical for efficiently partitioning Relugolix from the aqueous biological matrix.
-
Troubleshooting:
-
Acetonitrile: Acetonitrile is a commonly used and effective solvent for precipitating proteins and extracting Relugolix.[1][3][4]
-
Methanol (B129727): While also used, methanol may be less effective at precipitating proteins compared to acetonitrile.
-
-
For Solid-Phase Extraction (SPE):
-
Improper Cartridge Selection: The SPE sorbent must have the appropriate chemistry to retain and elute Relugolix effectively.
-
Troubleshooting:
-
Consider Reversed-Phase Sorbents: Given its chemical structure, a C18 sorbent is a suitable choice for retaining Relugolix.
-
Evaluate Different Sorbent Chemistries: If recovery is low with C18, consider other polymeric reversed-phase sorbents.
-
-
-
Suboptimal pH: The pH of the sample and the solvents used for washing and elution can significantly impact the recovery of Relugolix by affecting its ionization state.
-
Troubleshooting:
-
Acidify the Sample: Adding a small amount of formic acid (e.g., 0.1%) to the sample and wash solutions can help in retaining Relugolix on a reversed-phase sorbent.
-
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb Relugolix completely from the SPE sorbent.
-
Troubleshooting:
-
Increase Organic Solvent Strength: If using methanol for elution, consider switching to or adding acetonitrile, which is a stronger solvent.
-
Optimize Elution Volume: Ensure the volume of the elution solvent is sufficient to elute the analyte completely.
-
-
High Matrix Effects
Question: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of Relugolix. How can I mitigate this?
Answer: Matrix effects are a common challenge in bioanalysis, arising from co-eluting endogenous components from the biological sample that interfere with the ionization of the target analyte.[5][6]
-
Improve Sample Cleanup:
-
Switch to SPE: Solid-phase extraction generally provides a cleaner extract compared to protein precipitation, thereby reducing matrix effects.
-
Optimize LLE: If using LLE, consider a back-extraction step to further purify the sample.
-
-
Chromatographic Separation:
-
Optimize Gradient Elution: Adjust the mobile phase gradient to better separate Relugolix from interfering matrix components. A study successfully used a gradient with acetonitrile and 0.1% formic acid in water.[1][2]
-
Use a High-Resolution Column: Employing a column with a smaller particle size (e.g., 1.7 µm) can improve peak resolution and separation from matrix components.[1][7]
-
-
Internal Standard Selection:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will behave chromatographically and in the ion source very similarly to the analyte.
-
Use a Structural Analog: If a SIL-IS is not available, a structural analog that elutes close to Relugolix can be used. Apalutamide and Canagliflozin have been successfully used as internal standards in Relugolix assays.[1][3][4]
-
-
Dilution:
-
Dilute the Sample: Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components. However, ensure that the final concentration of Relugolix is still above the lower limit of quantification (LLOQ).
-
Frequently Asked Questions (FAQs)
Q1: What is a typical extraction recovery percentage for Relugolix from plasma?
A1: Published methods using protein precipitation with acetonitrile have reported extraction recoveries for Relugolix from plasma to be in the range of 80.5% to 98.88%.[1][3][4] One study reported recovery rates of 80.5 ± 8.5%, 86.2 ± 6.0%, and 88.3 ± 3.5% for QC samples at low, medium, and high concentrations, respectively.[1] Another study reported mean recovery values between 97.92% and 98.88%.[3][4]
Q2: What are the recommended storage conditions for Relugolix in plasma samples?
A2: Studies have shown that Relugolix is stable in plasma under various conditions. It has been found to be stable for at least 28 days when stored at -40°C.[1][2] It is also stable through at least three freeze-thaw cycles and for several hours at room temperature and refrigerated conditions (10°C).[1][2]
Q3: What type of internal standard is recommended for Relugolix analysis?
A3: The ideal internal standard is a stable isotope-labeled version of Relugolix. However, if that is not available, structural analogs can be used. Apalutamide and Canagliflozin have been successfully utilized as internal standards in UPLC-MS/MS methods for Relugolix.[1][3][4]
Q4: Can I use a simple protein precipitation method for Relugolix extraction?
A4: Yes, protein precipitation with acetonitrile has been shown to be an efficient and effective method for extracting Relugolix from plasma, with good recovery and acceptable matrix effects for many applications.[1][2][3][4]
Data Presentation
Table 1: Reported Extraction Recovery of Relugolix using Protein Precipitation
| Biological Matrix | Extraction Method | Solvent | Recovery (%) | Reference |
| Rat Plasma | Protein Precipitation | Acetonitrile | 80.5 ± 8.5 (Low QC) | [1] |
| 86.2 ± 6.0 (Medium QC) | [1] | |||
| 88.3 ± 3.5 (High QC) | [1] | |||
| Human Plasma | Protein Precipitation | Acetonitrile | 97.92 - 98.88 | [3][4] |
Table 2: Stability of Relugolix in Rat Plasma
| Condition | Duration | Stability | Reference |
| Freeze-Thaw | 3 cycles | Stable | [1][2] |
| Room Temperature | 2 hours | Stable | [1][2] |
| Refrigerated (10°C) | 3 hours | Stable | [1][2] |
| Frozen (-40°C) | 28 days | Stable | [1][2] |
Experimental Protocols
Protocol 1: Protein Precipitation for Relugolix Extraction from Plasma
This protocol is based on a validated UPLC-MS/MS method.[1][2]
Materials:
-
Plasma sample containing Relugolix
-
Internal Standard (IS) solution (e.g., Apalutamide in methanol)
-
Acetonitrile (HPLC grade)
-
2.0 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of at least 13,000 x g
Procedure:
-
Pipette 100 µL of the plasma sample into a 2.0 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution to the plasma sample.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to the tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2.0 minutes.
-
Centrifuge the sample at 13,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or autosampler vial for analysis by UPLC-MS/MS.
Visualizations
Caption: Workflow for Relugolix extraction using protein precipitation.
Caption: Troubleshooting guide for low Relugolix extraction recovery.
References
- 1. An Efficient UPLC-MS/MS Method Established to Detect Relugolix Concentration in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An Efficient UPLC-MS/MS Method Established to Detect Relugolix Concentration in Rat Plasma [frontiersin.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of Relugolix API
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Relugolix active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Relugolix API expected to degrade?
A1: Based on forced degradation studies, Relugolix is stable in acidic conditions. However, it shows significant degradation under basic and oxidative conditions.[1][2][3][4] Thermal and photolytic stress conditions have also been investigated, with some studies showing minimal degradation.[5][6]
Q2: What are the major degradation products of Relugolix?
A2: Four primary degradation products have been identified and characterized in forced degradation studies.[1][2][3][7] Two of these arise from basic hydrolysis and the other two from oxidative stress.[1][2][3][7]
Q3: What analytical techniques are most suitable for analyzing Relugolix and its degradation products?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques for separating Relugolix from its degradation products.[6][8][9] For structural elucidation and characterization of the degradation products, techniques such as liquid chromatography-mass spectrometry (LC-MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy are employed.[1][5][8]
Q4: Are there validated stability-indicating analytical methods available for Relugolix?
A4: Yes, several studies have focused on developing and validating stability-indicating UPLC and RP-HPLC methods for the determination of Relugolix in the presence of its process-related impurities and degradation products.[6][9][10] These methods are validated according to International Council for Harmonisation (ICH) guidelines.[6][10]
Troubleshooting Guide
Issue 1: No degradation observed under acidic stress conditions.
-
Possible Cause: Relugolix is reported to be stable under acidic conditions.[1][2][4]
-
Troubleshooting Step: Confirm that the experimental setup is correct and that the acidic conditions were indeed applied. If no degradation is observed, this is consistent with the known stability profile of the drug. Consider extending the exposure time or increasing the temperature to see if any degradation can be induced, although this may lead to unrealistic degradation pathways.
Issue 2: Inconsistent or unexpected peaks in the chromatogram.
-
Possible Cause 1: Impurities in the Relugolix API sample.
-
Troubleshooting Step 1: Analyze a non-stressed sample of the Relugolix API to identify any pre-existing impurities.
-
Possible Cause 2: Interaction with the mobile phase or column.
-
Troubleshooting Step 2: Ensure the mobile phase is freshly prepared and that the column is properly conditioned and suitable for the analysis. A C18 column is commonly used for Relugolix analysis.[1][11]
-
Possible Cause 3: Contamination of glassware or solvents.
-
Troubleshooting Step 3: Use high-purity solvents and thoroughly clean all glassware to avoid introducing extraneous peaks.
Issue 3: Poor resolution between Relugolix and its degradation products.
-
Possible Cause: Sub-optimal chromatographic conditions.
-
Troubleshooting Step: Method optimization may be necessary. Adjusting the mobile phase composition (e.g., the ratio of organic solvent to buffer), pH, column temperature, and flow rate can improve resolution.[5][8] A gradient elution program is often more effective than an isocratic one for separating complex mixtures.[6]
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Results for Relugolix
| Stress Condition | Reagent/Parameters | Observed Degradation | Degradation Products Identified | Reference |
| Acidic Hydrolysis | 1 N HCl | Stable | None | [1][2] |
| Basic Hydrolysis | 1 N NaOH | Significant Degradation | Degradation Product-1, Degradation Product-2 | [1][2][3] |
| Oxidative | 3% H₂O₂ | Significant Degradation | Degradation Product-3, Degradation Product-4 | [1][2][3] |
| Thermal | 60°C | Negligible Degradation (~0.44%) | Not specified | [5] |
| Photolytic (UV) | UV light at 254 nm | Negligible Degradation (~0.34%) | Not specified | [5] |
Experimental Protocols
Protocol 1: Forced Degradation under Basic Conditions
-
Sample Preparation: Accurately weigh and dissolve a known amount of Relugolix API in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Stress Application: Add 1 N sodium hydroxide (B78521) (NaOH) to the Relugolix solution.
-
Incubation: Keep the solution at room temperature for a specified duration (e.g., 24 hours).
-
Neutralization: After the incubation period, neutralize the solution with an equivalent amount of 1 N hydrochloric acid (HCl).
-
Analysis: Dilute the sample to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC or UPLC method.
Protocol 2: Forced Degradation under Oxidative Conditions
-
Sample Preparation: Prepare a solution of Relugolix API as described in Protocol 1.
-
Stress Application: Add 3% hydrogen peroxide (H₂O₂) to the Relugolix solution.
-
Incubation: Maintain the solution at room temperature for a specified period (e.g., 24 hours).
-
Analysis: Dilute the sample to the target concentration with the mobile phase and inject it into the HPLC or UPLC system for analysis.
Visualizations
Caption: Experimental workflow for forced degradation studies of Relugolix API.
Caption: Potential degradation pathways of Relugolix under stress conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Force degradation studies of relugolix: identification, isolation and structure characterization of stress degradation products by using liquid chromatography-mass spectrometry, auto purification mass mediated preparative-high performance liquid chromatography, high resolution mass spectrometry, nuc | Semantic Scholar [semanticscholar.org]
- 5. japsonline.com [japsonline.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Item - Force degradation studies of relugolix: identification, isolation and structure characterization of stress degradation products by using liquid chromatography-mass spectrometry, auto purification mass mediated preparative-high performance liquid chromatography, high resolution mass spectrometry, nuclear magnetic resonance spectroscopy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. japsonline.com [japsonline.com]
- 9. wjpps.com [wjpps.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. akjournals.com [akjournals.com]
Optimizing ionization efficiency for Relugolix in mass spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Relugolix. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization efficiency and overall analytical performance for Relugolix.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique and polarity for analyzing Relugolix?
A1: The most common and effective technique is Electrospray Ionization (ESI) in the positive ion mode .[1] Relugolix contains several nitrogen atoms that can be readily protonated, making it highly suitable for positive mode ESI.
Q2: What is the expected precursor ion (parent ion) for Relugolix?
A2: Relugolix has a molecular weight of approximately 623.64 g/mol .[2] In positive mode ESI, the expected precursor ion is the protonated molecule, [M+H]⁺. You should look for this ion at a mass-to-charge ratio (m/z) of approximately 624.2 .[1][2][3]
Q3: What are the common product ions for MS/MS fragmentation of Relugolix?
A3: For Multiple Reaction Monitoring (MRM) or tandem mass spectrometry (MS/MS) experiments, several precursor-to-product ion transitions have been successfully used. These are crucial for ensuring selectivity and sensitivity in complex matrices like plasma.
| Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 624.18 | 127.03 | [2][3] |
| 624.30 | 547.88 | [1] |
Q4: Are there any other adducts I should be aware of?
A4: While the protonated molecule ([M+H]⁺) is the primary ion of interest, the formation of other adducts is possible, especially depending on the mobile phase composition and sample cleanliness. Common adducts in ESI include sodium ([M+Na]⁺) and potassium ([M+K]⁺). To minimize unwanted adducts and favor protonation, it is recommended to use a mobile phase containing a proton source like formic acid and to use high-purity solvents.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Relugolix by LC-MS.
Issue 1: Low or No Signal Intensity
You are experiencing a weak or undetectable peak for Relugolix.
Possible Causes & Solutions:
-
Incorrect Ionization Mode:
-
Solution: Ensure your mass spectrometer is operating in positive ion mode . Relugolix ionizes efficiently as [M+H]⁺.
-
-
Suboptimal Mobile Phase pH:
-
Inefficient Desolvation:
-
The settings for the nebulizing and drying gases are crucial for converting the liquid eluent into gas-phase ions.[4]
-
Solution: Optimize the ion source parameters, including nebulizer gas flow, drying gas flow, and source temperature. Highly aqueous mobile phases at the start of a gradient may require higher gas flows or temperatures for efficient desolvation.[4]
-
-
Sample Concentration and Matrix Effects:
-
The sample may be too dilute, or components in the sample matrix (e.g., salts, phospholipids (B1166683) from plasma) could be suppressing the ionization of Relugolix.[6][7]
-
Solution:
-
Logical Workflow for Troubleshooting Low Signal Intensity
Experimental Protocols
Protocol 1: Recommended LC-MS/MS Operating Conditions
This protocol is a synthesis of conditions reported in validated methods for the analysis of Relugolix in biological matrices.[1][2]
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., Inertsil C18, 150mm x 2.1mm, 5.0 µm or Acquity BEH C18, 50mm x 2.1mm, 1.7 µm).[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (B52724).[1]
-
Gradient:
-
Start with a high aqueous percentage (e.g., 90% A) to ensure retention.
-
Ramp to a high organic percentage (e.g., 90% B) to elute Relugolix.
-
Return to initial conditions and allow for column re-equilibration.
-
-
Column Temperature: 40°C.[1]
Mass Spectrometry (MS) Parameters:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Primary: 624.2 → 127.0
-
Secondary: 624.2 → 547.9
-
-
Source Settings:
Protocol 2: Sample Preparation from Plasma
This is a general protein precipitation protocol effective for extracting Relugolix from plasma.[1]
-
Aliquoting: In a microcentrifuge tube, aliquot 100 µL of plasma sample.
-
Internal Standard: Add the internal standard solution (e.g., 20 µL of Apalutamide or Canagliflozin in a suitable solvent).[1][2] Vortex for 30 seconds.
-
Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[1]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes.[1]
-
Transfer: Carefully collect the supernatant and transfer it to a clean vial for LC-MS analysis.
Visualization of Adduct Formation in ESI Source
References
- 1. An Efficient UPLC-MS/MS Method Established to Detect Relugolix Concentration in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. akjournals.com [akjournals.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. Overcoming ionization effects through chromatography: a case study for the ESI-LC-MS/MS quantitation of a hydrophobic therapeutic agent in human serum using a stable-label internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing internal standard response variability in bioanalysis
Troubleshooting Guides & FAQs: Addressing Internal Standard Response Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and resolving issues related to internal standard (IS) response variability in bioanalysis. Consistent IS response is crucial for the accuracy and reliability of quantitative bioanalytical methods.[1][2] This guide offers a structured approach to troubleshooting, from initial assessment to detailed experimental investigation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of internal standard (IS) response variability?
Variability in the IS response can originate from several stages of the bioanalytical workflow.[1] These causes can be broadly categorized as:
-
Sample Preparation Issues:
-
Matrix Effects:
-
Instrument-Related Issues:
Q2: How do I begin troubleshooting inconsistent IS response?
A systematic initial assessment is key. Start by plotting the IS peak area for all samples in the analytical run to identify any patterns.[4] This visualization can help differentiate between sporadic errors and systematic trends.
-
Sporadic Flyers: One or two samples with drastically different IS responses often point to human error (e.g., missed IS spike, pipetting error) or an injection error.[4] Re-analyzing the affected sample is a logical first step.[4]
-
Systematic Trend: If the IS response for all unknown samples is consistently higher or lower than that of the calibration standards and QCs, this may indicate a difference in the matrix composition.[4]
-
Gradual Drift: A consistent increase or decrease in the IS response over the course of the run could signal instrument instability, such as detector drift or column degradation.[4]
-
Abrupt Shift: A sudden change in the IS response mid-run might be due to a human error during the preparation of a subset of samples or an abrupt change in instrument conditions.[4]
The following diagram outlines a basic workflow for the initial assessment of IS variability.
Q3: When is IS variability a significant concern for data accuracy?
According to FDA guidance, IS response variability may impact data accuracy when the range of IS responses for the study samples is substantially different from the range observed for the calibration standards and QCs in the same run.[4][7] However, if the IS response tracks with the analyte response, the accuracy of the final concentration measurement may not be compromised.[1][4] It is crucial to investigate the root cause of the variability to ensure data integrity.[2]
Q4: What is the best type of internal standard to use?
Stable-isotopically labeled (SIL) internal standards (e.g., containing 13C, 15N, or 2H) are considered the gold standard in quantitative bioanalysis.[1][8] They have nearly identical physicochemical properties to the analyte, meaning they co-elute chromatographically and exhibit similar ionization behavior, which allows them to effectively compensate for matrix effects and variability in extraction and injection.[5][9] When a SIL IS is not available, a structural analog can be used, but it should closely match the analyte's structure and properties.[1][9]
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope Labeled (SIL) | - Co-elutes with the analyte.[9] - Similar ionization efficiency.[9] - Best compensation for matrix effects and extraction variability.[1][5] | - Can be expensive and time-consuming to synthesize.[1] - Potential for isotopic interference if not sufficiently labeled. |
| Structural Analog | - More readily available and less expensive than SIL IS. | - May have different chromatographic retention and ionization efficiency than the analyte.[9] - Less effective at compensating for matrix effects.[9] |
Q5: How can I investigate if matrix effects are the cause of IS variability?
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a common cause of IS variability.[5] A post-extraction spike experiment can be performed to investigate this.
Experimental Protocol: Post-Extraction Spike Comparison
-
Sample Selection: Select at least six different lots of blank biological matrix and the study samples exhibiting IS variability.
-
Extraction: Extract the blank matrix lots and the study samples without the internal standard.
-
Post-Extraction Spiking: After extraction, spike the extracts with known concentrations of the analyte and the internal standard (e.g., at low, mid, and high QC levels).
-
Analysis: Analyze the spiked extracts via LC-MS/MS.
-
Data Evaluation: Compare the IS response across the different blank matrix lots and the study sample extracts. Significant variation in the IS response between the different sources suggests the presence of matrix effects.[4]
The following diagram illustrates a decision-making process for investigating matrix effects.
Troubleshooting Guides
Guide 1: Addressing Sporadic IS Response Outliers
Issue: One or a few samples show a significantly higher or lower IS response compared to the rest of the batch.
| Potential Cause | Troubleshooting Steps & Solutions |
| Pipetting/Spiking Error | 1. Visually inspect the sample wells to check for obvious volume discrepancies. 2. Re-prepare and re-analyze the affected sample(s).[4] 3. Review and reinforce proper pipetting and IS addition procedures with laboratory staff. |
| Injection Error | 1. Re-inject the same sample extract to see if the issue is reproducible. If the re-injection is normal, the initial error was likely with the autosampler. 2. Check the autosampler for any logged errors, and inspect the syringe and injection port. |
| Sample-Specific Matrix Effect | 1. If re-analysis of the prepared sample yields the same outlier result, a unique matrix effect in that specific sample may be the cause. 2. Consider dilution of the sample with the control matrix to mitigate the effect.[10] |
Guide 2: Correcting for Systematic Drifts or Shifts in IS Response
Issue: The IS response shows a continuous drift (up or down) throughout the run, or there is an abrupt shift in response for a section of the run.
| Potential Cause | Troubleshooting Steps & Solutions |
| Instrument Instability | 1. Source Contamination: Check the MS source and clean if necessary. A gradual decrease in signal can indicate a dirty source. 2. Detector Drift: Monitor the instrument's diagnostic parameters. 3. Temperature Fluctuations: Ensure the column compartment and laboratory environment are temperature-controlled. |
| Chromatographic Issues | 1. Column Degradation: A loss of peak shape and retention time shifts along with IS response drift can indicate a failing column. Replace the column. 2. Mobile Phase Issues: Check for sufficient mobile phase volume and ensure proper mixing and degassing. |
| Sample Preparation Batch Effect | 1. If an abrupt shift is observed, review the sample preparation records to see if different reagents or procedures were used for that subset of samples.[4] 2. Ensure consistent timing and conditions for all sample processing steps. |
Quantitative Data Summary
The following table summarizes acceptance criteria for bioanalytical method validation as recommended by regulatory bodies, which can serve as a benchmark when evaluating IS performance and overall assay acceptability.
| Parameter | Acceptance Criteria (FDA & EMA) |
| Calibration Curve | Back-calculated concentrations should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). At least 75% of standards must meet this criterion.[11][12] |
| Accuracy & Precision (QCs) | Within-run and between-run accuracy should be within ±15% of the nominal values (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[13] |
| Selectivity | Response in blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.[12] |
| Matrix Effect | The IS-normalized matrix factor should be close to 1.0, with a %CV of ≤15% across different lots of matrix.[5] |
By following these structured troubleshooting guides and understanding the potential root causes of IS variability, researchers can more effectively diagnose and resolve issues, ensuring the generation of high-quality, reliable bioanalytical data.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. ovid.com [ovid.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
Technical Support Center: Investigating and Mitigating Cross-Interference Between Analyte and SIL-IS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cross-interference between a target analyte and its stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is analyte and SIL-IS cross-interference?
A1: Analyte and SIL-IS cross-interference, often referred to as crosstalk, is a phenomenon in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis where the signal from the analyte contributes to the signal of the SIL-IS, or vice-versa.[1] This can lead to inaccurate quantification of the analyte.
Q2: What are the primary causes of cross-interference?
A2: The main causes of cross-interference include:
-
Isotopic Overlap: Naturally occurring heavy isotopes of the analyte can have the same mass-to-charge ratio (m/z) as the SIL-IS, especially when the mass difference between them is small.[2][3] This is more common with compounds containing elements with significant natural isotopic abundance, such as chlorine, bromine, or sulfur.[3][4][5]
-
Impurity in the SIL-IS: The SIL-IS may contain a small amount of the unlabeled analyte as an impurity.[6][7] This contributes to the analyte signal.
-
In-source Fragmentation or Back-Exchange: For some molecules, particularly those labeled with deuterium, the stable isotope label can be unstable and may be lost in the ion source of the mass spectrometer or exchange with protons from the solvent.[2][8]
Q3: What are the signs of potential cross-interference in my data?
A3: Indicators of cross-interference include:
-
Non-linear calibration curves, particularly at the higher concentration end.[3]
-
Inaccurate and imprecise results for quality control (QC) samples.
-
A noticeable increase in the SIL-IS response as the analyte concentration increases.[3]
-
Systematic errors in sample analysis that are not explained by other factors.[1]
Q4: How can I minimize or eliminate cross-interference?
A4: Several strategies can be employed to mitigate cross-interference:
-
Increase SIL-IS Concentration: Using a higher concentration of the SIL-IS can reduce the relative contribution of the analyte's isotopic signal to the total IS signal.[3][4]
-
Monitor a Different Isotope: If the primary SIL-IS transition is compromised, monitoring a less abundant but non-interfering isotope of the SIL-IS can be an effective solution.[3][4][5]
-
Improve Chromatographic Separation: If the interference is from an isobaric compound and not isotopic overlap, optimizing the chromatography to separate the analyte and the interfering species can resolve the issue.[9]
-
Select a SIL-IS with a Larger Mass Difference: Choosing a SIL-IS with a greater mass difference from the analyte (ideally > 3 Da) can help avoid isotopic overlap.[2]
-
Mathematical Correction: In some cases, a mathematical correction can be applied to the data to account for the known contribution of the analyte to the SIL-IS signal.[2]
Q5: What are the regulatory expectations regarding cross-interference?
A5: Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of method selectivity.[10][11][12] Bioanalytical method validation guidance requires sponsors to demonstrate that the assay is free from potential interfering substances, which includes assessing for crosstalk between the analyte and the internal standard.[10][13][14] It is crucial to investigate and document the potential for interference during method development and validation.[11][12]
Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving cross-interference issues.
Guide 1: Diagnosing the Source of Interference
This guide will help you determine the likely cause of the observed interference.
Step 1: Assess Isotopic Overlap
-
Action: Analyze a high-concentration solution of the pure analyte (without SIL-IS). Monitor both the analyte and the SIL-IS MRM transitions.
-
Expected Outcome: If you observe a signal in the SIL-IS channel that is chromatographically co-eluting with the analyte, this indicates isotopic contribution from the analyte to the SIL-IS.
-
Troubleshooting:
-
The magnitude of this "crosstalk" peak relative to the analyte peak can be used to estimate the percentage of interference.
-
This is a common issue for analytes containing atoms with naturally abundant heavier isotopes.[3]
-
Step 2: Evaluate SIL-IS Purity
-
Action: Analyze a solution of the SIL-IS alone. Monitor both the analyte and the SIL-IS MRM transitions.
-
Expected Outcome: A peak observed in the analyte channel at the retention time of the SIL-IS suggests the presence of the unlabeled analyte as an impurity in the SIL-IS.[7]
-
Troubleshooting:
-
Contact the supplier of the SIL-IS to obtain purity information.
-
If the impurity level is unacceptable, a new, purer batch of the SIL-IS may be required.
-
Guide 2: Mitigating Observed Interference
Once the source of interference is understood, this guide provides actionable steps to mitigate its impact on your assay.
Step 1: Optimization of SIL-IS Concentration
-
Action: Prepare and analyze calibration curves with varying concentrations of the SIL-IS (e.g., low, medium, and high).
-
Rationale: Increasing the SIL-IS concentration can diminish the relative impact of the analyte's isotopic contribution to the SIL-IS signal, potentially restoring linearity to the calibration curve.[3][4]
-
Data Analysis: Compare the linearity (r²) and accuracy of the calibration curves at each SIL-IS concentration.
Step 2: Selection of an Alternative MRM Transition for the SIL-IS
-
Action: Investigate alternative, less abundant precursor isotopes for the SIL-IS that do not have a corresponding isotopic contribution from the analyte.[4][5]
-
Rationale: This approach can circumvent the issue of isotopic overlap without needing to change the SIL-IS itself.
-
Procedure:
-
Infuse the SIL-IS to identify other potential precursor ions.
-
Select a precursor ion with a higher m/z that is free from analyte interference.
-
Develop and validate a new MRM transition using this alternative precursor.
-
Step 3: Chromatographic Resolution
-
Action: If the interference is from a co-eluting, isobaric compound (not isotopic overlap), modify the chromatographic conditions (e.g., change the column, mobile phase composition, or gradient) to achieve separation.
-
Rationale: Physical separation of the analyte from the interfering species is a highly effective way to eliminate interference.[9]
Quantitative Data Summary
The following table summarizes experimental data from a study investigating the effect of SIL-IS concentration and the choice of MRM transition on assay bias due to cross-interference for the analysis of Flucloxacillin (FLX).
| SIL-IS Isotope Monitored (m/z) | SIL-IS Concentration (mg/L) | Observed Assay Bias (%) | Instrument |
| 458 → 160 | 0.7 | up to 36.9 | Waters Xevo TQ-S & Shimadzu 8050 |
| 458 → 160 | 14 | 5.8 | Waters Xevo TQ-S & Shimadzu 8050 |
| 460 → 160 | 0.7 | 13.9 | Waters Xevo TQ-S & Shimadzu 8050 |
Data adapted from Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry.[4][5]
This data clearly demonstrates that increasing the SIL-IS concentration or monitoring a different, less abundant isotope can significantly reduce the bias caused by cross-signal contribution.
Experimental Protocols
Protocol 1: Assessment of Analyte Contribution to SIL-IS Signal
Objective: To quantify the percentage of signal contribution from the analyte to the SIL-IS channel.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the analyte in a suitable solvent.
-
From the stock, prepare a high-concentration working solution (e.g., at the Upper Limit of Quantification - ULOQ).
-
Prepare a solution containing only the SIL-IS at the concentration used in the analytical method.
-
-
LC-MS/MS Analysis:
-
Inject the high-concentration analyte solution and acquire data, monitoring both the analyte and SIL-IS MRM transitions.
-
Inject the SIL-IS solution and acquire data, monitoring both the analyte and SIL-IS MRM transitions.
-
-
Data Analysis:
-
In the chromatogram from the high-concentration analyte injection, measure the peak area of the analyte in its own channel (AreaAnalyte) and the peak area of the crosstalk signal in the SIL-IS channel (AreaCrosstalk).
-
Calculate the percent cross-contribution as: % Contribution = (Area_Crosstalk / Area_Analyte) * 100
-
Protocol 2: Evaluation of SIL-IS Purity
Objective: To determine the level of unlabeled analyte present as an impurity in the SIL-IS.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the SIL-IS in a suitable solvent at a known high concentration.
-
Prepare a calibration curve for the analyte in the same solvent.
-
-
LC-MS/MS Analysis:
-
Inject the high-concentration SIL-IS solution and acquire data, monitoring both the analyte and SIL-IS MRM transitions.
-
Analyze the analyte calibration curve.
-
-
Data Analysis:
-
Measure the peak area of the signal in the analyte channel from the injection of the SIL-IS solution.
-
Using the analyte calibration curve, determine the concentration of the unlabeled analyte corresponding to this peak area.
-
Calculate the percent impurity as: % Impurity = (Calculated Concentration of Unlabeled Analyte / Concentration of SIL-IS solution) * 100
-
Visualizations
Caption: Causes of cross-interference between analyte and SIL-IS.
Caption: Workflow for troubleshooting cross-interference.
References
- 1. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. tandfonline.com [tandfonline.com]
- 14. e-b-f.eu [e-b-f.eu]
Troubleshooting poor peak shape in Relugolix chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatographic analysis of Relugolix.
Frequently Asked Questions (FAQs)
Q1: Why is my Relugolix peak tailing and how can I fix it?
Peak tailing, where the latter half of the peak is wider than the front, is the most common peak shape issue for Relugolix. This is primarily due to its chemical nature and interactions within the HPLC system.
Primary Causes:
-
Secondary Silanol (B1196071) Interactions: Relugolix is a basic compound with a pKa of approximately 8.63[1]. In reversed-phase chromatography on silica-based columns (like C18), residual, un-capped silanol groups on the silica (B1680970) surface can be ionized at mid-range pH values. The basic functional groups on Relugolix can then undergo secondary ionic interactions with these negatively charged silanols, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak[2][3][4].
-
Low Buffer Concentration: An inadequate buffer concentration in the mobile phase may not be sufficient to maintain a consistent pH on the column surface, exacerbating the effects of silanol interactions[2][5].
-
Column Contamination: Accumulation of sample matrix components or strongly retained impurities on the column can create active sites that lead to peak tailing[6].
-
Column Overload: While more commonly associated with fronting, severe mass overload can also contribute to tailing under certain conditions[5].
Solutions:
-
Adjust Mobile Phase pH: Operate at a low pH (typically between 2.5 and 3.5). At this pH, most residual silanol groups are protonated (neutral), minimizing the secondary ionic interactions with the basic Relugolix molecule[2][3]. A phosphate (B84403) buffer is often effective in this range[7].
-
Increase Buffer Strength: Use a buffer concentration between 20-50 mM to ensure consistent pH control across the column[2][5].
-
Use a Modern, End-Capped Column: Employ high-purity silica columns that are thoroughly end-capped or columns with polar-embedded phases. These columns have fewer accessible silanol groups, reducing the potential for secondary interactions[2][4].
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove contaminants[3]. Using a guard column can prevent contamination of the analytical column[6].
Q2: What causes my Relugolix peak to show fronting?
Peak fronting, an asymmetry where the front of the peak is broader than the back, is often related to sample characteristics and injection conditions.
Primary Causes:
-
Sample Overload (Mass or Volume): Injecting too much sample mass or a large sample volume can saturate the stationary phase at the column inlet, causing some analyte molecules to travel down the column more quickly[8][9][10]. Relugolix has low aqueous solubility, which can make it prone to overload issues if the concentration in the injection solvent is too high[11].
-
Sample Solvent Incompatibility: Relugolix is often dissolved in strong organic solvents like DMSO, DMF, or high percentages of acetonitrile/methanol[1]. If the sample solvent is significantly stronger than the initial mobile phase, the analyte band will not focus properly at the head of the column. This causes the band to spread and elute prematurely, resulting in a fronting peak[8][10][12].
-
Column Collapse or Voids: In rare cases, physical degradation of the column packing, such as a void at the inlet or phase collapse (dewetting) from using highly aqueous mobile phases, can lead to peak fronting[8][10][12].
Solutions:
-
Reduce Injection Volume and/or Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column[8][9].
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the minimum amount possible and inject a smaller volume[8][10].
-
Inspect and Replace the Column: If fronting appears suddenly and affects all peaks, it could indicate a column void. Try reversing and flushing the column (if the manufacturer allows) or replace it[5][12].
Q3: My Relugolix peak is split into two or more parts. What are the likely causes?
Split peaks suggest that the analyte band is being disrupted as it enters or travels through the column.
Primary Causes:
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to flow unevenly onto the column bed[5][12][13]. This affects all peaks in the chromatogram.
-
Column Void/Channeling: A void or channel in the column packing material allows the sample to follow two different paths, leading to a split peak[12][13][14]. This also typically affects all peaks.
-
Strong Injection Solvent: As with peak fronting, a sample solvent that is much stronger than the mobile phase can cause peak distortion that manifests as splitting, especially for early eluting peaks[15][16].
-
Co-elution with an Impurity: The "split" may actually be two distinct but poorly resolved compounds: Relugolix and a closely eluting impurity or degradant[13][16].
Solutions:
-
Filter Samples and Mobile Phases: Always filter samples and mobile phases to prevent particulates from reaching the column. The use of an in-line filter between the injector and the column is highly recommended[5].
-
Address Column Issues: If a blocked frit is suspected, try back-flushing the column (disconnect from the detector first). If a void has formed, the column usually needs to be replaced[5][13].
-
Modify Injection Conditions: Re-dissolve the sample in the mobile phase or a weaker solvent to mitigate solvent effects[15].
-
Improve Separation: To check for co-elution, adjust the mobile phase composition or gradient slope to see if the split peak resolves into two separate peaks[13]. Using a higher efficiency column (longer length or smaller particles) can also improve resolution[16].
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with silanols. | 1. Lower mobile phase pH to 2.5-3.5. |
| 2. Insufficient mobile phase buffering. | 2. Increase buffer strength to 20-50 mM. | |
| 3. Column contamination or aging. | 3. Use an end-capped column; flush or replace the column. | |
| Peak Fronting | 1. Sample overload (mass or volume). | 1. Dilute the sample or reduce injection volume. |
| 2. Injection solvent stronger than mobile phase. | 2. Dissolve the sample in the initial mobile phase. | |
| 3. Column bed collapse or void. | 3. Replace the column. | |
| Split Peak | 1. Partially blocked column inlet frit. | 1. Use an in-line filter; back-flush the column. |
| 2. Void or channel in the column packing. | 2. Replace the column. | |
| 3. Co-elution with an impurity. | 3. Modify separation conditions to improve resolution. |
Quantitative Data: Published Chromatographic Conditions for Relugolix
The following table summarizes parameters from various published HPLC and UPLC methods for Relugolix analysis, providing a starting point for method development and troubleshooting.
| Parameter | Method 1[17] | Method 2[18] | Method 3[7] | Method 4[19] |
| Technique | RP-HPLC | RP-HPLC | RP-HPLC | UPLC |
| Column | Inertsil ODS-3 (150 x 4.6 mm, 5 µm) | Qualisil C18 (250 x 4.6 mm, 5 µm) | Kromasil C18 (250 x 4.6 mm, 5 µm) | BEH RP-18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Buffer | Water | Phosphate Buffer (pH 2.5) | 1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Acetonitrile |
| Composition | 70:30 (A:B) | 30:70 (A:B) | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min | 0.4 mL/min |
| Temperature | 25°C | Ambient | 35°C | 30°C |
| Detection (UV) | 220 nm | 290 nm | 230 nm | 215 nm |
Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment for Tailing Reduction
This protocol describes the preparation of a low-pH mobile phase to minimize silanol interactions.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Potassium phosphate monobasic (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
0.45 µm membrane filter
Procedure:
-
Prepare Aqueous Buffer (25 mM Phosphate):
-
Weigh 3.4 g of KH₂PO₄ and dissolve it in 1 L of HPLC-grade water.
-
Stir until fully dissolved.
-
-
Adjust pH:
-
Place a calibrated pH electrode into the buffer solution.
-
Slowly add orthophosphoric acid dropwise while stirring until the pH reaches 2.5 ± 0.1.
-
-
Filter and Degas:
-
Filter the aqueous buffer through a 0.45 µm membrane filter to remove particulates.
-
Filter the required volume of acetonitrile separately.
-
Degas both the buffer and the organic solvent by sonicating for 10-15 minutes or using an online degasser.
-
-
Prepare Mobile Phase:
-
Mix the filtered and degassed buffer and acetonitrile in the desired ratio (e.g., 70:30 v/v).
-
Protocol 2: Column Conditioning and Equilibration
Proper column conditioning ensures a stable baseline and reproducible retention times.
Procedure:
-
Initial Column Flush: Before first use or after long-term storage, flush the new column with 100% HPLC-grade methanol or acetonitrile for at least 30 minutes (approx. 10-15 column volumes).
-
Introduce Mobile Phase: Gradually introduce the mobile phase by running a gradient from the storage solvent (e.g., 100% acetonitrile) to your initial mobile phase composition over 15-20 minutes.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 20-30 minutes, or until a stable, drift-free baseline is achieved. The system backpressure should also be stable.
-
System Suitability Injections: Perform several blank injections (mobile phase) followed by injections of a standard solution to confirm system suitability parameters (e.g., retention time, peak shape, and efficiency) are stable and within specification.
Protocol 3: Sample Solvent Optimization to Prevent Peak Fronting
This protocol helps to find a suitable sample solvent that maintains analyte solubility without causing peak distortion.
Procedure:
-
Baseline (Mobile Phase): Prepare a Relugolix solution directly in your initial mobile phase composition. This is the ideal scenario. Inject and observe the peak shape.
-
Test Weaker Solvents: If solubility in the mobile phase is insufficient, prepare solutions in progressively weaker solvent mixtures. For example:
-
Mobile Phase + 10% Acetonitrile
-
50:50 Water:Acetonitrile
-
-
Minimize Strong Solvent: If a strong solvent (e.g., 100% Acetonitrile or DMSO) is required for solubility, prepare a concentrated stock solution. Dilute this stock solution to the final working concentration using the initial mobile phase. The final concentration of the strong solvent should be as low as possible.
-
Evaluate Peak Shape: Inject the solutions from steps 1-3 using a consistent, low injection volume (e.g., 5 µL). Compare the peak shapes. The optimal solvent will provide a sharp, symmetrical peak without precipitation.
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in Relugolix chromatography.
Chemical Basis of Peak Tailing for Basic Compounds
Caption: Diagram illustrating the effect of pH on Relugolix interaction with silanol groups.
References
- 1. actascientific.com [actascientific.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. japsonline.com [japsonline.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. uhplcs.com [uhplcs.com]
- 10. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. [Kromasil®] F.A.Q. - Why does the chromatogram show split peaks? [kromasil.com]
- 17. wjpps.com [wjpps.com]
- 18. wjpsronline.com [wjpsronline.com]
- 19. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Enhancing Sensitivity for Low-Concentration Relugolix Quantification
Welcome to the technical support center for the bioanalysis of Relugolix. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of their quantification methods for low concentrations of Relugolix in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for quantifying low concentrations of Relugolix in biological samples?
A1: The most prevalent and sensitive methods for quantifying Relugolix at low concentrations are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS).[1][2][3][4] These techniques offer high selectivity and sensitivity, enabling the detection and quantification of Relugolix at the nanogram per milliliter (ng/mL) and even picogram per milliliter (pg/mL) levels in various biological matrices such as plasma.[5]
Q2: What are the typical lower limits of quantification (LLOQ) achievable for Relugolix?
A2: The achievable LLOQ for Relugolix can vary depending on the specific method, instrumentation, and biological matrix. Published methods have reported LLOQs ranging from 0.01 ng/mL to 3.9 ng/mL in plasma.[1][2][5] For instance, a UPLC-MS/MS method has achieved an LLOQ of 0.7 ng/mL in rat plasma, while a population pharmacokinetics study in humans reported LLOQs as low as 0.01 ng/mL and 0.05 ng/mL.[2][5]
Q3: I am experiencing low recovery of Relugolix during sample preparation. What could be the cause and how can I improve it?
A3: Low recovery is a common issue that can be attributed to several factors in the sample preparation process. One key reason can be the choice of extraction method. Protein precipitation is a frequently used technique, but its efficiency can be influenced by the type and volume of the organic solvent.[2] Some earlier methods reported low recovery rates, highlighting the need for optimized protocols.[1][4][6][7][8] To improve recovery, consider optimizing the protein precipitation step by testing different solvents (e.g., acetonitrile (B52724), methanol) and their ratios with the plasma sample. Additionally, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) could be explored as alternatives to potentially enhance recovery and sample cleanup.
Q4: How can I minimize matrix effects in my Relugolix assay?
A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the biological sample, can significantly impact the accuracy and precision of your assay.[9] To minimize these effects, several strategies can be employed:
-
Efficient Sample Cleanup: Utilize more rigorous sample preparation techniques like LLE or SPE to remove interfering substances.
-
Chromatographic Separation: Optimize the chromatographic conditions (e.g., gradient elution, column chemistry) to separate Relugolix from matrix components.
-
Use of an Internal Standard (IS): Employ a stable isotope-labeled internal standard for Relugolix if available. If not, a structural analog that co-elutes and experiences similar matrix effects can be used to compensate for variations.[9]
-
Matrix-Matched Calibration Standards: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect across the calibration curve.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of low concentrations of Relugolix.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Sensitivity / High LLOQ | 1. Suboptimal mass spectrometer parameters (e.g., collision energy, cone voltage).[2] 2. Inefficient ionization in the MS source. 3. Insufficient sample cleanup leading to ion suppression.[9] 4. Poor chromatographic peak shape. | 1. Optimize MS parameters for Relugolix and the internal standard by infusing a standard solution. 2. Adjust mobile phase composition (e.g., add modifiers like formic acid or ammonium (B1175870) formate) to improve ionization.[1] 3. Implement a more effective sample preparation method (e.g., SPE). 4. Evaluate different analytical columns and mobile phase compositions to improve peak symmetry and reduce tailing. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Unstable MS/MS signal. 3. Presence of interfering peaks. | 1. Ensure precise and consistent execution of the sample preparation protocol, including accurate pipetting and vortexing times. 2. Check the stability of the MS system and perform tuning and calibration as needed. 3. Improve chromatographic resolution to separate Relugolix from any interfering components. |
| Inaccurate Results (Poor Accuracy) | 1. Significant matrix effects.[9] 2. Improper calibration curve preparation. 3. Degradation of Relugolix during sample processing or storage. | 1. Use a stable isotope-labeled internal standard or matrix-matched calibrators.[9] 2. Verify the accuracy of stock solutions and ensure the calibration range brackets the expected sample concentrations. 3. Investigate the stability of Relugolix under different conditions (e.g., freeze-thaw cycles, bench-top stability) and adjust the protocol accordingly.[2] |
| Low Analyte Recovery | 1. Inefficient protein precipitation.[1][4][6][7][8] 2. Suboptimal LLE or SPE conditions (e.g., wrong solvent, pH). 3. Adsorption of Relugolix to labware. | 1. Test different precipitation solvents (e.g., acetonitrile, methanol) and ratios.[2] 2. Optimize the pH and solvent selection for LLE or the sorbent and elution solvent for SPE. 3. Use low-binding tubes and pipette tips. |
Experimental Protocols
Below are summarized methodologies from published studies for the quantification of Relugolix.
Method 1: UPLC-MS/MS for Rat Plasma
This method demonstrates high sensitivity for Relugolix quantification in a preclinical setting.
| Parameter | Description |
| Biological Matrix | Rat Plasma[2] |
| Sample Preparation | Protein precipitation with acetonitrile.[2] |
| Chromatography | UPLC system with a C18 column.[2] |
| Mobile Phase | Gradient elution with acetonitrile and 0.1% formic acid in water.[3] |
| Mass Spectrometry | Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[2] |
| MRM Transitions | Relugolix: m/z 624.30 → 547.88[2] |
| Linearity Range | 0.7 - 1000 ng/mL[2] |
| LLOQ | 0.7 ng/mL[2] |
Method 2: LC-MS/MS for Rabbit Plasma
This method provides a robust approach for Relugolix analysis in plasma.
| Parameter | Description |
| Biological Matrix | Rabbit Plasma[1] |
| Sample Preparation | Protein precipitation with acetonitrile.[1] |
| Chromatography | HPLC system with an Inertsil C18 column.[1] |
| Mobile Phase | Acetonitrile and 0.1% formic acid (90:10, v/v).[1] |
| Mass Spectrometry | Triple quadrupole mass spectrometer.[1] |
| MRM Transitions | Relugolix: m/z 624.18 → 127.03[1] |
| Linearity Range | 3.9 - 1500.0 ng/mL[1] |
| LLOQ | 3.9 ng/mL[1] |
Visualizations
Experimental Workflow for Relugolix Quantification
Caption: A typical workflow for the quantification of Relugolix in plasma.
Troubleshooting Logic for Low Sensitivity
Caption: A decision tree for troubleshooting low sensitivity in Relugolix assays.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. An Efficient UPLC-MS/MS Method Established to Detect Relugolix Concentration in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Population PK and Semimechanistic PK/PD Modeling and Simulation of Relugolix Effects on Testosterone Suppression in Men with Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Bioanalytical Method Validation for Relugolix: A Comparative Guide to FDA-Compliant Assays
For researchers, scientists, and drug development professionals steering through the rigorous landscape of bioanalytical method validation, ensuring compliance with FDA guidelines is paramount. This guide provides a comparative analysis of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, in biological matrices. The presented data, supported by detailed experimental protocols, aligns with the principles outlined in the FDA's current good practice guidelines, including the internationally harmonized ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[1][2][3][4]
The accurate measurement of drug concentrations in biological samples is a critical component of pharmacokinetic and toxicokinetic studies, forming the bedrock of regulatory submissions.[2][4] For Relugolix, robust and reliable bioanalytical methods are essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) properties. This guide delves into two distinct, yet comparable, validated methods for Relugolix analysis, offering a side-by-side look at their performance characteristics.
Comparative Analysis of Validated Relugolix Assays
The following tables summarize the key validation parameters for two published LC-MS/MS methods for the determination of Relugolix in plasma. These parameters are crucial for assessing the reliability and robustness of a bioanalytical assay.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 (UPLC-MS/MS in Rat Plasma)[5] | Method 2 (LC-MS/MS in Rabbit Plasma)[6][7] |
| Chromatography System | UPLC Acquity system (Waters Corp) | Sciex API 6000 triple quadrupole mass equipment |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) | Inertsil C18 (150mm × 2.10mm i.d, 5.0 μm) |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic acid in water (gradient) | Acetonitrile and 0.1% HCOOH (90:10 v/v) |
| Flow Rate | 0.30 mL/min | 0.8 mL/min |
| Internal Standard (IS) | Apalutamide | Canagliflozin |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Multiple Reaction Monitoring (MRM) |
| Monitored Transitions | Relugolix: m/z 624.30 → 547.88; IS: m/z 477.86 → 221.02 | Relugolix: m/z 624.18/127.03; IS: m/z 445.14/267.12 |
Table 2: Method Validation Parameters
| Parameter | Method 1 (UPLC-MS/MS in Rat Plasma)[5] | Method 2 (LC-MS/MS in Rabbit Plasma)[6][7] | FDA/ICH M10 Guideline Acceptance Criteria |
| Linearity Range | 0.7–1000 ng/mL (r² > 0.999) | 3.9 – 1500.0 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.7 ng/mL | 3.9 ng/mL | Response should be at least 5 times the blank response |
| Intra-day Precision (%CV) | 3.0% to 8.4% | 2.22%– 4.95% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | 4.0% to 11.7% | 0.92%–4.57% | ≤15% (≤20% at LLOQ) |
| Intra-day Accuracy (%Bias) | -4.3% to 6.1% | 96.11–103.09% | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%Bias) | 2.9% to 12.1% | 94.62–102.54% | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | 80.5% to 88.3% | 97.92%–98.88% | Consistent, precise, and reproducible |
| Matrix Effect (%CV) | Not explicitly stated, but method found to be free of significant matrix effect | 2.23% - 2.39% | IS-normalized matrix factor %CV should be ≤15% |
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for replicating and comparing bioanalytical methods.
Method 1: UPLC-MS/MS in Rat Plasma[5]
Sample Preparation:
-
To 100 µL of rat plasma, add 20 µL of Apalutamide (Internal Standard) solution.
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2.0 minutes.
-
Centrifuge at 13,000 × g for 10 minutes.
-
Transfer the supernatant for UPLC-MS/MS analysis.
Method 2: LC-MS/MS in Rabbit Plasma[6][7]
Sample Preparation:
-
Process blank plasma, analyte, and internal standard (Canagliflozin) stock solutions.
-
Vortex the mixture for up to 5 minutes.
-
Add 4 mL of acetonitrile.
-
Centrifuge at 4500 rpm for 10 minutes at 4.0 °C.
-
Collect the organic segment for analysis.
Visualizing the Bioanalytical Workflow
To further clarify the process, the following diagrams illustrate the key stages of bioanalytical method validation and sample analysis.
Caption: Bioanalytical Method Validation Workflow.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. An Efficient UPLC-MS/MS Method Established to Detect Relugolix Concentration in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Quantification of Relugolix: Linearity, Precision, and Accuracy
For researchers, scientists, and professionals in drug development, the robust quantification of therapeutic agents is a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides a detailed comparison of published bioanalytical methods for the quantification of Relugolix, a non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. The focus is on the critical performance metrics of linearity, precision, and accuracy, primarily featuring liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.
Comparative Performance of Relugolix Quantification Methods
The following tables summarize the key performance characteristics of various validated methods for the quantification of Relugolix in different biological matrices. These methods, predominantly employing Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), demonstrate high sensitivity and reliability.
| Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| UPLC-MS/MS | Rat Plasma | 0.7 - 1000 | > 0.999 | 0.7 | [1][2] |
| LC-MS/MS | Rabbit Plasma | 3.9 - 1500.0 | > 0.999 | 3.9 | [3][4] |
| HPLC-MS/MS | Beagle Dog Plasma | Not explicitly stated, but good linearity reported | 0.9991 | Not explicitly stated | [5] |
| UPLC-MS | Pharmaceutical Preparations | 1250 - 7500 | 0.999 | 1250 | [6] |
| HPLC-ESI-MS/MS | Human Plasma | Not explicitly stated | Validated | 0.01 and 0.05 | [7][8] |
| Method | Matrix | Precision (%CV) | Accuracy (%RE or %Recovery) | Reference |
| UPLC-MS/MS | Rat Plasma | Intra-day: 3.0 - 8.4Inter-day: 4.0 - 11.7 | Intra-day: -4.3 to 6.1Inter-day: 2.9 to 12.1 | [1][2] |
| LC-MS/MS | Rabbit Plasma | Intra-batch: 2.22 - 4.95Inter-batch: 0.92 - 4.57 | Intra-batch: 96.11 - 103.09Inter-batch: 94.62 - 102.54 | [3] |
| HPLC-MS/MS | Beagle Dog Plasma | Intra-day: 2.8 - 10.9Inter-day: 1.6 - 5.4 | Intra-day: -7.3 to -3.2Inter-day: -10.2 to 0.8 | [5] |
| UPLC-MS | Pharmaceutical Preparations | RSD: 0.82 | Recovery: 99.4 - 101.4 | [9] |
Experimental Workflows and Methodologies
The successful quantification of Relugolix relies on a meticulously executed experimental workflow. The diagram below illustrates a typical bioanalytical process from sample collection to data analysis.
Caption: Bioanalytical workflow for Relugolix quantification.
Detailed Experimental Protocols
Below are representative protocols derived from the cited literature for the quantification of Relugolix in plasma.
Method 1: UPLC-MS/MS for Relugolix in Rat Plasma[1][2]
-
Sample Preparation: To 100 μL of rat plasma, an internal standard (IS), apalutamide, is added. Protein precipitation is achieved by adding acetonitrile (B52724). The mixture is vortexed and then centrifuged at 13,000 × g for 10 minutes. The supernatant is collected for analysis.
-
Chromatographic Conditions:
-
System: Waters Acquity UPLC system.
-
Column: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.30 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
System: Xevo TQ-S triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Relugolix: m/z 624.30 → 547.88.
-
Apalutamide (IS): m/z 477.86 → 221.02.
-
-
Cone Voltage: 30 V for both Relugolix and IS.
-
Collision Energy: 20 eV for Relugolix and 25 eV for IS.
-
Method 2: LC-MS/MS for Relugolix in Rabbit Plasma[3][4]
-
Sample Preparation: Specific details on sample preparation were not extensively provided in the abstract, but a protein precipitation or liquid-liquid extraction followed by centrifugation is a common practice.
-
Chromatographic Conditions:
-
Column: Inertsil C18 (150mm × 2.10mm i.d, 5.0 μm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid (90:10 v/v).
-
Flow Rate: 0.8 mL/min.
-
-
Mass Spectrometric Conditions:
-
System: Sciex API 6000 triple quadrupole mass spectrometer.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Relugolix: m/z 624.18 → 127.03.
-
Canagliflozin (IS): m/z 445.14 → 267.12.
-
-
Signaling Pathway Context: Relugolix Mechanism of Action
To provide a biological context for the importance of its quantification, the following diagram illustrates the signaling pathway targeted by Relugolix.
Caption: Mechanism of action of Relugolix.
This guide consolidates data from multiple studies to offer a comparative overview of Relugolix quantification methods. The presented LC-MS/MS and UPLC-MS/MS techniques consistently demonstrate the high linearity, precision, and accuracy required for rigorous bioanalytical applications in drug development and clinical research. Researchers can leverage this information to select and implement the most suitable method for their specific study needs.
References
- 1. An Efficient UPLC-MS/MS Method Established to Detect Relugolix Concentration in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An Efficient UPLC-MS/MS Method Established to Detect Relugolix Concentration in Rat Plasma [frontiersin.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and pharmacodynamics studies of Relugolix long-acting microcrystalline formulation in male Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Population PK and Semimechanistic PK/PD Modeling and Simulation of Relugolix Effects on Testosterone Suppression in Men with Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. akjournals.com [akjournals.com]
A Comparative Guide to Internal Standards in Relugolix Bioanalysis: Relugolix-d6 vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantification. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Relugolix-d6, and structural analog internal standards. The information presented is synthesized from published experimental data and established principles of bioanalytical method validation.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods.[1] A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[1] This subtle modification in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[2][3] This co-elution and similar ionization response allow for effective compensation for matrix effects, which are a common source of error in bioanalysis.[4]
Structural Analog Internal Standards: A Viable Alternative?
When a SIL-IS is unavailable, a structural analog—a molecule with a similar chemical structure to the analyte—may be used. Several bioanalytical methods for Relugolix have been developed using structural analogs as internal standards, including canagliflozin, daidzein, and apalutamide.[5][6] While these can provide acceptable results, they do not perfectly mimic the behavior of the analyte during sample preparation and analysis, which can lead to greater variability.
Performance Data: A Comparative Overview
The following tables summarize the performance of bioanalytical methods for Relugolix using structural analog internal standards, based on published literature. A projected performance for a method using this compound is also presented, based on the well-documented advantages of SIL internal standards.
Table 1: Bioanalytical Method Parameters for Relugolix Quantification
| Parameter | Method with Structural Analog IS (Canagliflozin)[6] | Method with Structural Analog IS (Daidzein/Apalutamide)[5] | Projected Performance with this compound IS |
| Internal Standard | Canagliflozin | Daidzein/Apalutamide | This compound |
| Analytical Technique | LC-MS/MS | UPLC-MS/MS | UPLC-MS/MS |
| Linearity Range | 3.9 – 1500.0 ng/mL | 0.7–1000 ng/mL | Expected to be similar or wider |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 3.9 ng/mL | 0.7 ng/mL | Expected to be similar or lower |
Table 2: Accuracy and Precision Data
| Parameter | Method with Structural Analog IS (Canagliflozin)[6] | Method with Structural Analog IS (Daidzein/Apalutamide)[5] | Projected Performance with this compound IS |
| Intra-day Accuracy | 96.11–103.09% | -4.3% to 6.1% | Expected to be within ±15% (±20% at LLOQ) |
| Inter-day Accuracy | 94.62–102.54% | 2.9% to 12.1% | Expected to be within ±15% (±20% at LLOQ) |
| Intra-day Precision (%CV) | 2.22–4.95% | 3.0% to 8.4% | Expected to be <15% (<20% at LLOQ) |
| Inter-day Precision (%CV) | 0.92–4.57% | 4.0% to 11.7% | Expected to be <15% (<20% at LLOQ) |
Table 3: Recovery and Matrix Effect
| Parameter | Method with Structural Analog IS (Canagliflozin)[6] | Method with Structural Analog IS (Daidzein/Apalutamide)[5] | Projected Performance with this compound IS |
| Mean Recovery of Relugolix | 97.92%–98.88% | 80.5% – 88.3% | Consistent and reproducible |
| Matrix Effect | %CV of 2.23-2.39% | Not explicitly quantified, but method deemed free of significant matrix effect | Minimal to negligible due to co-elution |
Experimental Protocols
Method Using Canagliflozin as Internal Standard[6]
-
Sample Preparation: To plasma samples, Canagliflozin solution was added. This was followed by protein precipitation.
-
Chromatography: Elution was achieved on an Inertsil C18 column (150mm × 2.10mm i.d, 5.0 μm particle size) with a mobile phase of acetonitrile (B52724) and 0.1% formic acid (90:10 v/v) at a flow rate of 0.8 mL/min.
-
Mass Spectrometry: A Sciex API 6000 triple quadrupole mass spectrometer was operated in multiple reaction monitoring (MRM) mode. The transitions monitored were m/z 624.18/127.03 for Relugolix and m/z 445.14/267.12 for Canagliflozin.
Method Using Daidzein/Apalutamide as Internal Standard[5]
-
Sample Preparation: An internal standard solution (apalutamide or daidzein) was added to plasma samples, followed by protein precipitation with acetonitrile.
-
Chromatography: An Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm) was used with a gradient elution of acetonitrile and 0.1% formic acid in water.
-
Mass Spectrometry: A UPLC-MS/MS system was used for detection and quantification.
Visualizing the Rationale and Process
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of Relugolix, a typical bioanalytical workflow, and the decision-making process for selecting an internal standard.
Caption: Mechanism of action of Relugolix as a GnRH receptor antagonist.
Caption: A typical experimental workflow for the bioanalysis of Relugolix.
Caption: Logical workflow for the selection of an internal standard.
Conclusion
The use of a deuterated internal standard such as this compound is the recommended best practice for the bioanalysis of Relugolix. Its near-identical physicochemical properties to the analyte ensure the most accurate and precise correction for variability during sample processing and analysis, particularly in mitigating matrix effects. While structural analog internal standards can be employed and have been shown to provide acceptable results, they inherently introduce a greater potential for variability and may require more extensive validation to demonstrate their suitability. For researchers, scientists, and drug development professionals, investing in a stable isotope-labeled internal standard like this compound provides the highest level of confidence in the generated bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. An Efficient UPLC-MS/MS Method Established to Detect Relugolix Concentration in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to the Analytical Methods for Relugolix
A detailed comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and UV-Spectrophotometry for the quantification and analysis of Relugolix in pharmaceutical formulations.
This guide provides a comprehensive comparison of three prominent analytical techniques for the determination of Relugolix: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Ultraviolet (UV) Spectrophotometry. The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and presents a comparative summary of their performance data to aid in the selection of the most suitable method based on specific analytical requirements.
Overview of Analytical Techniques
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. It is known for its high resolution and sensitivity.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high separation power of UPLC with the mass analysis capabilities of mass spectrometry. This technique offers exceptional sensitivity and selectivity, making it ideal for the analysis of trace impurities and for bioanalytical studies.[1][2]
UV-Spectrophotometry is a simpler and more cost-effective method used for the quantitative analysis of substances that absorb ultraviolet or visible light. It is often employed for routine quality control testing of the active pharmaceutical ingredient (API).[3][4]
Comparative Performance Data
The following table summarizes the key performance parameters of the different analytical methods for Relugolix based on published validation studies.
| Parameter | RP-HPLC [5][6][7] | UPLC-MS [1][2] | LC-MS/MS [8][9][10] | UV-Spectrophotometry [3][4] |
| Linearity Range | 30–90 μg/mL | 1.25–7.5 μg/mL | 0.7–1000 ng/mL & 3.9–1500 ng/mL | 4–24 μg/ml |
| Accuracy (% Recovery) | 99.2%–100.6% | 99.4%–101.4% | 97.92%–98.88% | 98.24%–99.89% |
| Precision (%RSD) | < 2.0% | < 0.827% | Inter-day: 4.0%–11.7%, Intra-day: 3.0%–8.4% | Inter-day: 0.057-0.986%, Intra-day: 0.054-0.225% |
| Limit of Detection (LOD) | Not specified | 0.003% of test concentration | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | 0.01% of test concentration | 0.7 ng/mL & 3.9 ng/mL | Not specified |
| Retention Time | ~4.775 minutes | Not specified | Not specified | Not applicable |
| Detection Wavelength | 220 nm | 247 nm | Not applicable | 238 nm, 253 nm, 257 nm |
Experimental Workflows
The general workflow for the cross-validation of these analytical methods is depicted in the following diagram.
Caption: Workflow for cross-validation of Relugolix analytical methods.
Detailed Experimental Protocols
RP-HPLC Method[5]
-
Column: Inertsil ODS-3 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Buffer and acetonitrile (B52724) in a 70:30 (v/v) ratio
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 25°C
-
Sample Preparation: A stock solution of Relugolix is prepared and further diluted to achieve concentrations within the linear range of 30–90 μg/mL.
UPLC-MS Method[1][2]
-
Column: C18 Column (100 × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and a 0.1% orthophosphate solution in a 50:50 (v/v) ratio
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 247 nm
-
Mass Spectrometry: Used for identification and confirmation of Relugolix and its impurities.
-
Sample Preparation: A stock solution of Relugolix is prepared. For impurity analysis, stock solutions of impurities are also prepared. Forced degradation studies can be conducted by exposing the drug substance to acid, base, peroxide, heat, and light.[1][2]
LC-MS/MS Method for Bioanalysis[8][9]
-
Column: Inertsil C18 (150mm × 2.10mm i.d, 5.0 μm particles size)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in a 90:10 ratio
-
Flow Rate: 0.8 mL/min
-
Mass Spectrometry: Sciex API 6000 triple quadrupole mass spectrometer with multiple reaction monitoring (MRM) mode. The transitions monitored were m/z 624.18/127.03 for Relugolix.
-
Sample Preparation: Plasma samples containing Relugolix are subjected to protein precipitation followed by centrifugation. The supernatant is then injected into the LC-MS/MS system.
UV-Spectrophotometry Method[3][4]
-
Solvent: Methanol or a hydrotropic solution (e.g., sodium benzoate)
-
Detection Wavelengths: 238 nm and 253 nm in methanol, or 257 nm in the hydrotropic solution.
-
Procedure: A stock solution of Relugolix is prepared and diluted to concentrations within the linear range (4–24 μg/ml). The absorbance is then measured at the specified wavelength, and a calibration curve is constructed to determine the concentration of unknown samples.
Signaling Pathway of Relugolix
Relugolix is a gonadotropin-releasing hormone (GnRH) receptor antagonist.[11] It competitively binds to GnRH receptors in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a reduction in the production of testosterone (B1683101) in men and estrogen in women.
Caption: Mechanism of action of Relugolix as a GnRH receptor antagonist.
Conclusion
The choice of an analytical method for Relugolix depends on the specific requirements of the analysis.
-
RP-HPLC offers a robust and reliable method for routine quality control and quantification of Relugolix in pharmaceutical dosage forms.[5]
-
UPLC-MS and LC-MS/MS provide superior sensitivity and selectivity, making them the methods of choice for the analysis of impurities, degradation products, and for bioanalytical studies where low detection limits are required.[1][2][8][9][10]
-
UV-Spectrophotometry is a simple, rapid, and cost-effective technique suitable for the routine quantification of Relugolix API, particularly in resource-limited settings.[3][4]
Cross-validation of these methods is essential to ensure consistency and reliability of analytical data across different platforms and laboratories. The information presented in this guide can serve as a valuable resource for selecting and implementing the most appropriate analytical strategy for Relugolix.
References
- 1. akjournals.com [akjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical method development for the estimation of Relugolix API using UV-spectrophotometry | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 5. wjpps.com [wjpps.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient UPLC-MS/MS Method Established to Detect Relugolix Concentration in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
Relugolix vs. Leuprolide for Castration-Level Testosterone Suppression: A Comparative Guide
In the landscape of androgen deprivation therapy (ADT) for advanced prostate cancer, the maintenance of castration-level testosterone (B1683101) is a critical benchmark for efficacy. This guide provides a detailed comparison of two prominent therapies: relugolix (B1679264), an oral gonadotropin-releasing hormone (GnRH) antagonist, and leuprolide acetate (B1210297), an injectable GnRH agonist. The primary focus of this comparison is the data from the pivotal Phase 3 HERO study, which directly evaluated the performance of these two agents in maintaining castration.
Mechanism of Action: A Fundamental Difference
Relugolix and leuprolide employ distinct mechanisms to achieve testosterone suppression. Relugolix, as a GnRH antagonist, directly blocks GnRH receptors in the pituitary gland. This immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid decrease in testosterone production by the testes.
In contrast, leuprolide is a GnRH agonist.[1][2] It initially stimulates the GnRH receptors, causing a temporary surge in LH, FSH, and consequently, testosterone, a phenomenon known as a "testosterone flare" or "clinical flare".[1][2][3][4] Continuous administration of leuprolide leads to the downregulation and desensitization of the pituitary GnRH receptors, which eventually suppresses LH and FSH release and reduces testosterone to castration levels, typically within 2-4 weeks.[1][3]
Signaling Pathway Comparison
Caption: Mechanism of action for Relugolix and Leuprolide.
Clinical Efficacy: The HERO Trial
The HERO study was a multinational, randomized, open-label, Phase 3 trial that compared the efficacy and safety of oral relugolix to leuprolide injections in men with advanced prostate cancer.[5][6]
Experimental Protocol: HERO Study
-
Study Design: A 48-week, global, pivotal Phase 3 trial with a 2:1 randomization.[6][7][8]
-
Patient Population: 934 men with androgen-sensitive advanced prostate cancer requiring at least one year of ADT.[6][7][9] Patients had serum testosterone levels of ≥150 ng/dL at screening.[9]
-
Treatment Arms:
-
Primary Endpoint: Sustained castration rate, defined as achieving and maintaining serum testosterone suppression to castrate levels (< 50 ng/dL) from day 29 through 48 weeks.[6][7][8]
-
Key Secondary Endpoints: Castration rates on day 4, profound castration (< 20 ng/dL) rates on days 4 and 15, PSA response rate at day 15, and FSH levels at week 25.[6][7][8] Testosterone recovery was assessed in a subset of 184 patients.[6][7]
Experimental Workflow
Caption: Workflow of the Phase 3 HERO study.
Quantitative Data Comparison
The HERO trial demonstrated the superiority of relugolix over leuprolide in several key efficacy measures.
Table 1: Testosterone Suppression
| Endpoint | Relugolix | Leuprolide | p-value |
| Sustained Castration Rate (through 48 weeks) | 96.7%[5][6][11] | 88.8%[5][6][11] | <0.0001 (for superiority)[6][11] |
| Castration Rate on Day 4 | 56.0%[9][11] | 0%[9][11] | <0.0001[9] |
| Castration Rate on Day 15 | 98.7%[11] | 12.0%[11] | <0.001[11] |
| Profound Castration Rate (<20 ng/dL) on Day 15 | 78.4%[11][12] | 1.0%[11][12] | <0.001[11] |
| Median Time to Profound Castration (<20 ng/dL) | 15 days[12] | 29 days[12] | N/A |
Table 2: PSA Response and Testosterone Recovery
| Endpoint | Relugolix | Leuprolide | p-value |
| Confirmed PSA Response (>50% decrease) at Day 15 | 79.4%[11] | 19.8%[11] | <0.001[11] |
| Testosterone Recovery to ≥280 ng/dL at 90 days | 53.9%[10][13] | 3.2%[10][13] | 0.0017[10] |
| Median Time to Testosterone Recovery | 86.0 days[10][13] | 112.0 days[10][13] | N/A |
| Median Testosterone Levels 90 days Post-Treatment | 270.76 ng/dL[6][7][14] | 12.26 ng/dL[6][7][14] | N/A |
Castration Resistance-Free Survival
An analysis of castration resistance-free survival (CRFS) was conducted as a secondary endpoint. In the metastatic disease cohort at 48 weeks, the CRFS rates were similar between the two groups: 74.3% for relugolix and 75.3% for leuprolide.[14][15][16] This suggests that while relugolix provides more rapid and sustained testosterone suppression, it did not significantly delay the onset of castration resistance compared to leuprolide within the 48-week study period.[5]
Safety Profile
The overall safety and tolerability profiles were generally similar between the two treatment arms.[6] However, a prespecified analysis revealed a notable difference in major adverse cardiovascular events (MACE). The incidence of MACE was 54% lower in the relugolix group (2.9%) compared to the leuprolide group (6.2%).[5][6][7]
Conclusion
The Phase 3 HERO study provides robust evidence that oral relugolix is superior to leuprolide injections in achieving rapid, profound, and sustained testosterone suppression in men with advanced prostate cancer.[5][11] Relugolix demonstrated a significantly higher rate of maintaining castrate testosterone levels through 48 weeks.[11] Furthermore, relugolix was associated with a faster PSA response and a quicker recovery of testosterone levels after discontinuation of therapy.[7] A key safety advantage for relugolix was a lower risk of major adverse cardiovascular events.[5][11] While castration resistance-free survival was comparable between the two treatments over the 48-week period, the rapid onset of action and favorable cardiovascular safety profile position relugolix as a significant advancement in androgen deprivation therapy.[14]
References
- 1. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 2. Lupron (leuprolide acetate) for prostate cancer: What to expect [medicalnewstoday.com]
- 3. Leuprorelin depot injection: patient considerations in the management of prostatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leuprolide, prostate cancer (Camcevi, Eligard, Lupron Depot): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. urotoday.com [urotoday.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. researchgate.net [researchgate.net]
- 9. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Androgen Deprivation With Oral Relugolix vs Leuprolide in Advanced Prostate Cancer: HERO Trial - The ASCO Post [ascopost.com]
- 12. urotoday.com [urotoday.com]
- 13. urotoday.com [urotoday.com]
- 14. onclive.com [onclive.com]
- 15. auajournals.org [auajournals.org]
- 16. urotoday.com [urotoday.com]
A Comparative Analysis of Relugolix and Degarelix for Androgen Deprivation Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of Relugolix (B1679264) and Degarelix (B1662521), two gonadotropin-releasing hormone (GnRH) receptor antagonists utilized in androgen deprivation therapy (ADT), primarily for the treatment of advanced prostate cancer. The information presented is based on data from pivotal clinical trials and network meta-analyses to support evidence-based decision-making in research and clinical development.
Mechanism of Action
Both Relugolix and Degarelix are GnRH receptor antagonists.[1][2] They competitively bind to GnRH receptors in the pituitary gland, which in turn blocks the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] This suppression of LH and FSH leads to a rapid and profound reduction in testosterone (B1683101) production by the testes.[1][3] Unlike GnRH agonists, which cause an initial surge in testosterone levels, antagonists like Relugolix and Degarelix do not induce this flare phenomenon.[5][6] Relugolix is an oral, nonpeptide small molecule, while Degarelix is a synthetic peptide administered via subcutaneous injection.[7][8]
Signaling Pathway of GnRH Antagonists
Caption: Mechanism of action of GnRH antagonists.
Comparative Efficacy Data
A network meta-analysis of four randomized trials (n=2059) directly compared the efficacy of Relugolix and Degarelix against GnRH agonists.[9][10] The primary efficacy endpoint was the 12-month castration rate, defined as testosterone levels ≤50 ng/dL.
Table 1: Comparative Efficacy of Relugolix and Degarelix (Network Meta-analysis)
| Outcome | Relugolix vs. GnRH Agonists (Risk Ratio, 95% CrI) | Degarelix vs. GnRH Agonists (Risk Ratio, 95% CrI) | Direct Comparison Interpretation |
| 12-Month Castration Rate | 1.09 (0.95-1.23)[9][10] | 0.98 (0.91-1.06)[9][10] | Both have comparable efficacy to GnRH agonists and each other.[9][11] |
The HERO trial, a phase 3 study, provided pivotal data for Relugolix, comparing it to the GnRH agonist leuprolide.[12][13] Similarly, phase 3 trials for Degarelix have compared its efficacy to leuprolide.[14][15]
Table 2: Key Efficacy Endpoints from Pivotal Phase 3 Trials
| Endpoint | Relugolix (HERO Trial vs. Leuprolide) | Degarelix (vs. Leuprolide) |
| Sustained Castration Rate (through 48 weeks) | 96.7%[12][13] | Not inferior to leuprolide (97.2% in one study)[14] |
| Testosterone Suppression to <50 ng/dL at Day 4 | 56%[12] | 96.1% (at 3 days)[14] |
| Confirmed PSA Response at Day 15 | Superior to leuprolide (p < 0.0001)[12] | Significantly lower PSA levels at day 14 and 28 than leuprolide (p < 0.001)[14] |
Safety and Tolerability Profile
The safety profiles of Relugolix and Degarelix are generally consistent with the effects of testosterone suppression.[5][8] A key difference is the administration route, with Relugolix being oral and Degarelix being a subcutaneous injection, which is associated with injection-site reactions.[1][16]
Table 3: Comparative Safety of Relugolix and Degarelix (Network Meta-analysis)
| Adverse Event | Relugolix vs. GnRH Agonists (Risk Ratio, 95% CrI) | Degarelix vs. GnRH Agonists (Risk Ratio, 95% CrI) | Key Differences |
| All Adverse Events | 0.99 (0.6-1.6)[9][17] | 1.1 (0.75-1.35)[9][17] | Degarelix is associated with injection-site reactions (pain, erythema, swelling).[1][18] |
| Serious Adverse Events | 0.72 (0.4-1.3)[9][17] | 1.05 (0.42-2.6)[9][17] | No significant difference in serious adverse events.[9] |
| Cardiovascular Events | 0.44 (0.16-1.2)[9][17] | 0.74 (0.37-1.52)[9][17] | Both were associated with lower cardiovascular event rates than GnRH agonists.[6][9] In the HERO trial, the incidence of major adverse cardiovascular events was lower in the Relugolix group than in the leuprolide group (2.9% vs. 6.2%).[13] |
Experimental Protocols
HERO Trial (Relugolix)
The HERO trial was a multinational, randomized, open-label, phase 3 study.[7][12]
-
Patient Population: Men with advanced prostate cancer requiring at least one year of continuous androgen deprivation therapy.[7]
-
Randomization: Patients were randomized in a 2:1 ratio.[12]
-
Treatment Arms:
-
Relugolix: 360 mg loading dose on day 1, followed by 120 mg once daily orally.[19]
-
Leuprolide Acetate (B1210297): 22.5 mg depot injection every 3 months.[19]
-
-
Primary Endpoint: Sustained castration rate (testosterone < 50 ng/dL) from day 29 through week 48.[13]
-
Key Secondary Endpoints: Castration rates on day 4 and 15, profound castration rates (<20 ng/dL), PSA response at day 15, and FSH levels at week 24.[13]
Degarelix Phase 3 Trial (Example)
A representative phase 3 trial for Degarelix was a 12-month, comparative, randomized, open-label, parallel-group study.[14]
-
Patient Population: Patients with prostate cancer for whom androgen deprivation therapy was indicated.[15]
-
Randomization: Patients were randomized to different treatment arms.
-
Treatment Arms:
-
Primary Endpoint: Suppression of testosterone to ≤0.5 ng/mL at all monthly measurements from day 28 to day 364.[14]
-
Key Secondary Endpoints: Rate of testosterone surge, PSA response, and safety.[14]
Clinical Trial Workflow
Caption: Generalized workflow for a comparative clinical trial.
Conclusion
Both Relugolix and Degarelix are effective GnRH antagonists for achieving rapid and sustained testosterone suppression in patients with advanced prostate cancer.[9] A network meta-analysis suggests comparable efficacy and safety between the two agents.[9][11] The primary distinctions lie in their route of administration, with Relugolix offering the convenience of an oral formulation and Degarelix being an injectable that is associated with injection-site reactions.[16][20] The choice between these agents may be influenced by patient preference, adherence considerations, and specific clinical scenarios. Further large-scale, direct head-to-head comparison studies would be beneficial to provide more definitive guidance.
References
- 1. Degarelix - Wikipedia [en.wikipedia.org]
- 2. Relugolix | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. What is the mechanism of Degarelix Acetate? [synapse.patsnap.com]
- 4. What is the mechanism of Relugolix? [synapse.patsnap.com]
- 5. Relugolix: A Review in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relugolix as a promising novel oral GnRH antagonist for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myovant Sciences commences Phase III trial of relugolix to treat advanced prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The Efficacy and Safety of Relugolix Compared with Degarelix in Advanced Prostate Cancer Patients: A Network Meta-analysis of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 11. Prostate cancer: Oral relugolix has efficacy and safety comparable with parenteral degarelix | MDedge [mdedge.com]
- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 13. HERO phase III trial: Results comparing relugolix, an oral GnRH receptor antagonist, versus leuprolide acetate for advanced prostate cancer - UROONCO [uroonco.uroweb.org]
- 14. The efficacy and safety of degarelix: a 12-month, comparative, randomized, open-label, parallel-group phase III study in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Degarelix and its therapeutic potential in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Degarelix Injection: MedlinePlus Drug Information [medlineplus.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. go.drugbank.com [go.drugbank.com]
Oral Relugolix Demonstrates Superior Adherence and Persistence Compared to Injectable GnRH Counterparts in Real-World Settings
A comprehensive review of recent studies indicates that the oral gonadotropin-releasing hormone (GnRH) receptor antagonist, relugolix (B1679264), is associated with significantly higher rates of treatment adherence and persistence among patients with advanced prostate cancer when compared to injectable GnRH agonists and antagonists. This guide provides a detailed comparison of the performance of oral relugolix against its injectable alternatives, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
A pivotal real-world study utilizing the IBM MarketScan Research Database from January 2017 to December 2022 revealed that patients prescribed oral relugolix exhibited more favorable adherence and persistence rates.[1][2][3][4] These findings are particularly noteworthy for individuals with metastatic prostate cancer.[1][2][3][4]
Comparative Analysis of Adherence and Persistence
Quantitative data from a large-scale retrospective cohort study highlights the differences in patient adherence and persistence between oral relugolix and injectable GnRH therapies. Adherence was measured as the proportion of days covered (PDC), with a threshold of ≥80% considered adherent. Persistence was assessed by measuring the time to treatment discontinuation.
| Treatment Cohort | Adherence Rate (PDC ≥ 80%) at 12 Months | Median Time to Discontinuation (Persistence) |
| Oral Relugolix | 60.8% | 13.5 months |
| Injectable Degarelix (GnRH Antagonist) | 13.0% | 3.1 months |
| Injectable GnRH Agonists (Leuprolide, etc.) | 46.3% | 8.8 months |
Data sourced from a retrospective analysis of the IBM MarketScan Research Database (January 2017 - December 2022).[1][2][3][4]
Another real-world study focusing on the Medicare fee-for-service population found that among patients who remained on therapy, the overall adherence rate to relugolix was 93% over 24 months.[5]
Experimental Protocols
The methodologies employed in the key comparative studies are crucial for understanding the presented data.
Study Design:
The primary evidence stems from a retrospective cohort study analyzing administrative claims data from the IBM MarketScan Research Database.[1][3][4] This database includes enrollment history and claims data for a large, geographically diverse population in the United States.
Key Definitions:
-
Adherence: Measured using the Proportion of Days Covered (PDC). It is calculated as the total number of days a patient has a supply of the medication divided by the total number of days in the observation period. A PDC of 80% or greater is the commonly accepted threshold for adherence.[3]
-
Persistence: Assessed through Kaplan-Meier analysis to measure the time from the initiation of treatment to its discontinuation. Discontinuation is typically defined as a gap of 60 or more consecutive days without a supply of the medication.[3]
Signaling Pathways of GnRH Agonists and Antagonists
The distinct mechanisms of action of GnRH agonists and antagonists at the pituitary GnRH receptors underlie their different physiological effects.
GnRH Agonist Signaling Pathway:
GnRH agonists, such as leuprolide, initially stimulate the GnRH receptor, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[6][7] This "flare" effect can temporarily increase testosterone (B1683101) levels.[6][7] However, continuous stimulation leads to receptor desensitization and downregulation, ultimately suppressing gonadotropin and testosterone production.[7][8]
Caption: GnRH Agonist Signaling Pathway.
GnRH Antagonist Signaling Pathway:
GnRH antagonists, including oral relugolix and injectable degarelix, act as competitive inhibitors of the GnRH receptor.[7][8] They bind to the receptor without activating it, thereby immediately blocking the downstream signaling cascade and preventing the initial surge in LH, FSH, and testosterone.[6][7]
Caption: GnRH Antagonist Signaling Pathway.
Experimental Workflow for Adherence and Persistence Analysis
The process of conducting a retrospective claims-based study on medication adherence and persistence follows a structured workflow.
Caption: Claims-Based Study Workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Study of persistence and adherence to ADT in prostate cancer: relugolix, degarelix, and GnRH agonists in the US - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of persistence and adherence to ADT in prostate cancer: relugolix, degarelix, and GnRH agonists in the US - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adherence and Persistence on Relugolix for the Treatment of Prostate Cancer in the United States Medicare Fee-for-Service Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. urologytimes.com [urologytimes.com]
- 8. researchgate.net [researchgate.net]
Precision in Relugolix Bioanalysis: A Comparative Guide to Assay Performance
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents is paramount. This guide provides a comparative assessment of inter-day and intra-day precision for various bioanalytical methods used in the determination of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist. The data presented herein is compiled from published studies, offering a clear overview of assay performance to aid in method selection and validation.
Comparative Analysis of Assay Precision
The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision assesses variability within the same day, while inter-day precision evaluates variability across different days. The following table summarizes the reported precision data for different Relugolix assays.
| Analytical Method | Matrix | Intra-Day Precision (%RSD/%CV) | Inter-Day Precision (%RSD/%CV) | Linearity (r²) | Reference |
| HPLC-MS/MS | Beagle Dog Plasma | 2.8% - 10.9% | 1.6% - 5.4% | 0.9991 | [1] |
| UPLC-MS/MS | Rat Plasma | 3.0% - 8.4% | 4.0% - 11.7% | > 0.999 | [2] |
| LC-MS/MS | Rabbit Plasma | 2.22% - 4.95% | 0.92% - 4.57% | 0.9997 | [3][4] |
| RP-HPLC | Bulk and Tablet | 0.60% - 0.75% | 0.09% - 0.67% | 0.9993 | [5] |
| UPLC | API and Impurities | < 2.0% | < 2.08% | > 0.999 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of the experimental protocols from the cited studies.
HPLC-MS/MS for Relugolix in Beagle Dog Plasma[1]
-
Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation: Details on the extraction procedure were not fully specified in the abstract.
-
Chromatographic Conditions: The specific column, mobile phase composition, and gradient were not detailed in the abstract.
-
Quantification: The method demonstrated good linearity with a correlation coefficient (R²) of 0.9991.
UPLC-MS/MS for Relugolix in Rat Plasma[2]
-
Instrumentation: Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS).
-
Sample Preparation: Protein precipitation with acetonitrile (B52724) was used for plasma sample preparation.
-
Chromatographic Conditions:
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution of acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: Not specified in the abstract.
-
Column Temperature: 40°C.
-
-
Quantification: The method was linear over the range of 0.7–1000 ng/mL with a correlation coefficient (r²) greater than 0.999.
LC-MS/MS for Relugolix in Rabbit Plasma[3][4]
-
Instrumentation: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Sciex API 6000 triple quadrupole mass spectrometer.
-
Sample Preparation: Not detailed in the abstract.
-
Chromatographic Conditions:
-
Column: Inertsil C18 (150mm × 2.10mm i.d, 5.0 μm particle size).
-
Mobile Phase: Acetonitrile and 0.1% formic acid (90:10 v/v).
-
Flow Rate: 0.8 mL/min.
-
-
Quantification: The assay was linear in the range of 3.9 – 1500.0 ng/mL.
RP-HPLC for Relugolix in Bulk and Tablet Dosage Form[5]
-
Instrumentation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Chromatographic Conditions:
-
Column: Not specified in the abstract.
-
Mobile Phase: A simple, undisclosed mobile phase.
-
-
Quantification: The method demonstrated linearity over a concentration range of 2-12 μg/mL with a regression coefficient (R²) of 0.9993.
Experimental Workflow for Precision Assessment
The following diagram illustrates a typical workflow for determining the inter-day and intra-day precision of a bioanalytical assay.
References
- 1. Pharmacokinetics and pharmacodynamics studies of Relugolix long-acting microcrystalline formulation in male Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Efficient UPLC-MS/MS Method Established to Detect Relugolix Concentration in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. wjpsronline.com [wjpsronline.com]
- 6. Bot Verification [rasayanjournal.co.in]
Validating Relugolix Analysis: A Comparative Guide to ICH Q2(R1) Compliance
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods is paramount. This guide provides a comprehensive comparison of a validated HPLC method for the analysis of Relugolix against other Gonadotropin-Releasing Hormone (GnRH) antagonists, all within the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.
This document outlines the essential validation parameters, presents comparative data in clear tabular formats, and provides a detailed experimental protocol for a robust Relugolix analytical method. Furthermore, a visual workflow of the analytical method validation process is included to facilitate a deeper understanding of the logical steps involved.
Comparative Analysis of Analytical Method Validation for GnRH Antagonists
The development of robust analytical methods is crucial for the quality control and regulatory approval of pharmaceutical products. This section compares the validated analytical method for Relugolix with those of other prominent GnRH antagonists, highlighting key performance characteristics as stipulated by ICH Q2(R1).
| Validation Parameter | Relugolix | Elagolix | Linzagolix | Degarelix (B1662521) | ICH Q2(R1) Guideline |
| Specificity | The method is specific for Relugolix and can differentiate it from its degradation products and process-related impurities.[1][2][3] | The HPLC method for Elagolix demonstrates specificity in the presence of its impurities and degradation products.[4][5] | A validated HPLC method for Linzagolix shows good separation from its potential impurities. | An HPLC method has been developed to separate Degarelix from its isomers and degradation products.[6] | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity (r²) | >0.999[2][3] | >0.999 | >0.999[7] | Not explicitly stated, but linearity was assessed.[6] | A linear relationship between the concentration and the analytical signal should be demonstrated. A correlation coefficient (r²) of >0.99 is generally considered acceptable. |
| Accuracy (% Recovery) | 98.0% - 101.5%[1] | 98.0% - 102.0% | Not explicitly stated, but accuracy was determined by recovery studies.[8] | Not explicitly stated, but the method was validated.[6] | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Typically expressed as percent recovery. |
| Precision (%RSD) | <2.0%[2] | <2.0% | Not explicitly stated, but repeatability and intermediate precision were tested.[8] | Not explicitly stated, but the method was validated.[6] | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Repeatability (intra-day) and intermediate precision (inter-day) are assessed. |
| Limit of Detection (LOD) | 0.003% of test concentration[2][3] | Not explicitly stated | Not explicitly stated | Not explicitly stated | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 0.01% of test concentration[2][3] | Not explicitly stated | Not explicitly stated | Not explicitly stated | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The method is robust to small, deliberate variations in method parameters.[2] | The method's reliability was demonstrated through robustness testing.[5] | The method was found to be robust under minor procedural changes.[8] | Not explicitly stated | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Experimental Protocol: Validated HPLC Method for Relugolix Analysis
This section provides a detailed methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Relugolix and its process-related and degradation impurities, validated according to ICH Q2(R1) guidelines.[2][3]
1. Chromatographic Conditions:
-
Instrument: Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
-
Column: BEH RP-18 column (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 1% orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient elution is employed to ensure optimal separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: Typically 1-10 µL.
-
Run Time: 10 minutes.
2. Standard and Sample Preparation:
-
Standard Solution: A stock solution of Relugolix reference standard is prepared in a suitable diluent (e.g., a mixture of mobile phase A and B). Working standards are prepared by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Solution: The sample containing Relugolix is dissolved in the diluent to achieve a target concentration within the linear range of the method.
-
Impurity Stock Solution: Stock solutions of known impurities are prepared to assess the specificity and selectivity of the method.
3. Forced Degradation Studies:
To establish the stability-indicating nature of the method, Relugolix is subjected to various stress conditions as per ICH guidelines (Q1A(R2)). These include:
-
Acid Hydrolysis: Treatment with a suitable concentration of acid (e.g., 0.1 N HCl).
-
Base Hydrolysis: Treatment with a suitable concentration of base (e.g., 0.1 N NaOH).
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Exposure to dry heat.
-
Photolytic Degradation: Exposure to UV and visible light.
The stressed samples are then analyzed using the developed HPLC method to ensure that any degradation products are well-separated from the main Relugolix peak.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process as per the ICH Q2(R1) guidelines.
Caption: Workflow for analytical method validation according to ICH Q2(R1).
References
- 1. impactfactor.org [impactfactor.org]
- 2. Frontiers | An Efficient UPLC-MS/MS Method Established to Detect Relugolix Concentration in Rat Plasma [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. actascientific.com [actascientific.com]
- 5. Stability indicating RP-HPLC method development and validation for quantification of impurities in gonadotropin-releasing hormone (Elagolix): Robustness study by quality by design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the GnRH antagonist degarelix isomerization in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of A Stability-Indicating HPLC Method For The Quantification of Linzagolix in Tablet Dosage Form | PDF | High Performance Liquid Chromatography | Analytical Chemistry [scribd.com]
Cardiovascular Safety of Relugolix: A Head-to-Head Comparison with GnRH Agonists
A detailed review for researchers, scientists, and drug development professionals on the cardiovascular safety profile of the oral GnRH antagonist, Relugolix, compared to traditional GnRH agonists.
The landscape of androgen deprivation therapy (ADT) for prostate cancer is evolving, with a growing emphasis on minimizing cardiovascular toxicities. This guide provides an objective comparison of the cardiovascular safety of Relugolix, an oral gonadotropin-releasing hormone (GnRH) antagonist, with that of GnRH agonists like leuprolide. The information presented herein is based on data from the pivotal HERO trial and other relevant studies.
Comparative Analysis of Cardiovascular Adverse Events
The phase 3 HERO trial provides the most robust direct comparison of cardiovascular outcomes between Relugolix and the GnRH agonist leuprolide in men with advanced prostate cancer.[1][2][3] A prespecified analysis of the trial revealed a significantly lower incidence of major adverse cardiovascular events (MACE) in patients treated with Relugolix.[2][3]
Table 1: Incidence of Major Adverse Cardiovascular Events (MACE) in the HERO Trial
| Outcome | Relugolix (n=622) | Leuprolide (n=308) | Hazard Ratio (95% CI) |
| MACE Incidence | 2.9% | 6.2% | 0.46 (0.24-0.88) |
| MACE was a composite of non-fatal myocardial infarction, non-fatal stroke, and all-cause death.[4] |
The cardiovascular benefits of Relugolix were even more pronounced in a subgroup of patients with a history of MACE.[5]
Table 2: MACE Incidence in Patients with a History of MACE in the HERO Trial
| Outcome | Relugolix | Leuprolide |
| MACE Incidence | 3.6% | 17.8% |
Real-world data from analyses of the Eudra-Vigilance and FDA databases also suggest a lower risk of certain cardiovascular events with GnRH antagonists compared to agonists.[6] For instance, the GnRH antagonist degarelix (B1662521) was associated with a lower risk of myocardial infarction compared to GnRH agonists.[6]
Table 3: Cardiovascular Events with GnRH Agonists and Antagonists from Real-World Database Analysis
| Drug Class | Drug | CV Events Reported (%) |
| GnRH Antagonist | Degarelix | 6% |
| GnRH Agonists | Buserelin | 9% |
| Goserelin | 7% | |
| Leuprorelin | 5% | |
| Triptorelin | 5% | |
| Data from Eudra-Vigilance and FDA databases until September 2021.[6] |
Experimental Protocols: The HERO Trial
The HERO trial (NCT03085095) was a 48-week, global, randomized, open-label, phase 3 study designed to compare the efficacy and safety of Relugolix with leuprolide acetate (B1210297) in men with androgen-sensitive advanced prostate cancer.[2][3][7]
Inclusion Criteria:
-
Men aged 18 years or older with histologically or cytologically confirmed adenocarcinoma of the prostate requiring at least one year of continuous ADT.[4]
-
Candidates for ADT for either:
-
Evidence of biochemical or clinical relapse after local primary intervention with curative intent.
-
Newly diagnosed castration-sensitive metastatic disease.
-
Advanced localized disease.
-
-
Serum testosterone (B1683101) level of ≥150 ng/dL.
-
Eastern Cooperative Oncology Group (ECOG) performance-status score of 0 or 1.
Exclusion Criteria:
-
History of myocardial infarction, stroke, or thromboembolic event within the previous 6 months.[4]
-
Known uncontrolled hypertension.
-
Prior systemic therapy for prostate cancer, except for neoadjuvant or adjuvant therapy completed more than 12 months before randomization.
Treatment Arms:
-
Relugolix: A single 360-mg loading dose on the first day, followed by an oral dose of 120 mg once daily.[2][3]
-
Leuprolide Acetate: Injections of 22.5 mg (or 11.25 mg in Japan and Taiwan) every 3 months.[8]
Endpoints:
-
Primary Efficacy Endpoint: Sustained suppression of testosterone to castrate levels (<50 ng/dL) from day 29 through week 48.[2][3]
-
Key Secondary Efficacy Endpoints: Castration rates on day 4, profound castration rates (<20 ng/dL) on day 15, and PSA response at day 15.[3]
-
Safety Endpoint: Incidence of adverse events, including a prespecified analysis of MACE.[2][3]
Statistical Analysis: The primary endpoint was assessed for noninferiority and then for superiority. The cardiovascular safety analysis was a prespecified, descriptive comparison of MACE incidence.[3]
Signaling Pathways and Mechanism of Action
The differing cardiovascular safety profiles of Relugolix and GnRH agonists may be attributable to their distinct mechanisms of action at the pituitary GnRH receptors.
Relugolix (GnRH Antagonist)
Relugolix is a competitive antagonist of GnRH receptors in the anterior pituitary gland.[9][10][11][12][13] By blocking the receptor, it directly prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and profound decrease in testosterone levels without an initial surge.[11]
Caption: Relugolix competitively blocks GnRH receptors, inhibiting downstream signaling.
GnRH Agonists (e.g., Leuprolide)
GnRH agonists initially stimulate the GnRH receptors, causing a transient surge in LH, FSH, and consequently, testosterone.[2][3] This "flare" is followed by receptor downregulation and desensitization, eventually leading to suppressed gonadotropin and testosterone levels.[14]
Caption: GnRH agonists initially stimulate, then downregulate GnRH receptors.
Experimental Workflow of the HERO Trial
The workflow of the HERO trial involved several key stages from patient screening to the final analysis.
Caption: Workflow of the phase 3 HERO clinical trial.
Conclusion
The available evidence, primarily from the HERO trial, indicates a more favorable cardiovascular safety profile for Relugolix compared to the GnRH agonist leuprolide.[1][2][3] The 54% lower risk of MACE with Relugolix, particularly in men with a history of cardiovascular events, is a significant finding for clinicians and researchers.[5] The distinct mechanism of action of Relugolix, which avoids the initial testosterone surge seen with GnRH agonists, is a plausible explanation for this improved cardiovascular safety.[11] These findings support the consideration of Relugolix as a standard of care for androgen deprivation therapy, especially in patients with pre-existing cardiovascular comorbidities or risk factors. Further long-term studies and real-world evidence will continue to delineate the cardiovascular benefits of GnRH antagonists in the management of advanced prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Impact of Concomitant Cardiovascular Therapies on Efficacy and Safety of Relugolix vs Leuprolide: Subgroup Analysis from HERO Study in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cardiovascular adverse events-related to GnRH agonists and GnRH antagonists: analysis of real-life data from Eudra-Vigilance and Food and Drug Administration databases entries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral Relugolix for Androgen-Deprivation Therapy in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ce.mayo.edu [ce.mayo.edu]
- 9. What is the mechanism of Relugolix? [synapse.patsnap.com]
- 10. urology-textbook.com [urology-textbook.com]
- 11. biomedres.us [biomedres.us]
- 12. Relugolix | C29H27F2N7O5S | CID 10348973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Relugolix-d6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Relugolix-d6. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step guidelines, laboratories can mitigate risks and build a culture of safety.
This compound, a deuterated analog of Relugolix, is a non-peptide gonadotropin-releasing hormone (GnRH) antagonist.[1] While specific safety data for the deuterated form is limited, the safety precautions for Relugolix are directly applicable and should be strictly followed. Relugolix is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Full-face respirator with appropriate cartridges - Two pairs of chemotherapy-rated gloves - Disposable gown - Safety goggles with side-shields |
| Solution Preparation and Handling | - Chemical-resistant gloves - Laboratory coat - Safety glasses with side-shields |
| General Laboratory Operations | - Standard laboratory coat - Safety glasses - Disposable gloves |
Note: Always inspect gloves for any signs of degradation or puncture before use. Disposable PPE should not be reused.[3][4]
Hazard Mitigation and Handling Protocol
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Operational Plan
1. Pre-Handling Preparation:
-
Review the Safety Data Sheet (SDS): Before any handling, all personnel must thoroughly read and understand the SDS for Relugolix.[5]
-
Designate a Handling Area: All work with solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to prevent dust formation and inhalation.[6][7]
-
Assemble all Materials: Ensure all necessary equipment, including PPE, weighing paper, spatulas, and waste containers, are readily available within the designated handling area.
2. Handling and Solution Preparation:
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above. For handling the solid compound, a full-face respirator is recommended.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh paper inside the ventilated enclosure. Avoid any actions that could generate dust.
-
Solubilization: Transfer the weighed compound to a suitable vessel for solubilization. Add the solvent slowly and cap the container securely. If sonication is required, ensure the container is properly sealed.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard symbols.
3. Post-Handling and Decontamination:
-
Surface Decontamination: After handling, decontaminate all surfaces and equipment. A recommended procedure is to wipe surfaces with a solution of detergent and water, followed by an alcohol wipe.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.[5]
Emergency Procedures
In the event of an exposure, immediate action is critical. The following table outlines the appropriate first aid measures.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2] |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and accidental exposure.
Spill Response:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material to contain the substance.
-
Clean-up: Wearing appropriate PPE, carefully collect the spilled material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal:
-
Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be segregated into a clearly labeled hazardous waste container.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[8][9]
By implementing these comprehensive safety and handling procedures, research institutions can ensure the well-being of their personnel and maintain a safe and productive laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pogo.ca [pogo.ca]
- 4. pogo.ca [pogo.ca]
- 5. Relugolix D6 | CAS No: NA [aquigenbio.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ncoda.org [ncoda.org]
- 9. ema.europa.eu [ema.europa.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
